Physicochemical Profiling and Solubility Thermodynamics of (2-(Isoxazol-3-yl)phenyl)methanol: A Technical Guide for Drug Development
Executive Summary (2-(Isoxazol-3-yl)phenyl)methanol (CAS: 1823367-17-4) is a highly versatile bifunctional building block utilized in modern medicinal chemistry. Featuring a hydrophobic phenyl-isoxazole core paired with...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
(2-(Isoxazol-3-yl)phenyl)methanol (CAS: 1823367-17-4) is a highly versatile bifunctional building block utilized in modern medicinal chemistry. Featuring a hydrophobic phenyl-isoxazole core paired with a hydrophilic hydroxymethyl (-OH) group, this molecule presents a fascinating case study in balancing lipophilicity and aqueous solubility. Understanding its physicochemical properties is critical for researchers optimizing pharmacokinetic (PK) profiles and designing structure-activity relationship (SAR) libraries.
Structural and Computational Profiling
The molecular architecture of (2-(Isoxazol-3-yl)phenyl)methanol dictates its behavior in both aqueous and lipid environments. The isoxazole ring acts as a weak hydrogen bond acceptor (HBA) and participates in
π−π
stacking interactions, while the hydroxymethyl group serves as both a hydrogen bond donor (HBD) and acceptor.
Because the isoxazole nitrogen is a very weak base (pKa < 0) and the primary alcohol is a very weak acid (pKa > 14), this molecule remains predominantly neutral across the physiological pH range (pH 1.2 to 7.4). Consequently, its solubility and partition coefficient (LogP) are largely pH-independent, simplifying formulation strategies but eliminating the possibility of utilizing pH-adjustment (salt formation) to enhance solubility.
Table 1: Quantitative Physicochemical Data
Data derived from computational models including ESOL and SILICOS-IT [1].
Property
Value
Clinical / Chemical Significance
CAS Number
1823367-17-4
Unique chemical identifier.
Molecular Formula
C₁₀H₉NO₂
Determines fundamental molecular weight.
Molecular Weight
175.18 g/mol
< 500 Da, highly compliant with Lipinski’s Rule of 5.
Consensus LogP
1.93
Ideal lipophilicity for oral absorption and membrane permeability.
LogS (ESOL)
-2.44
Indicates moderate aqueous solubility.
Aqueous Solubility
~0.689 mg/mL
Sufficient for standard in vitro biological assays.
Facilitates specific target binding while maintaining desolvation energetics.
Rotatable Bonds
2
Low conformational entropy penalty upon target binding.
Experimental Workflows for Physicochemical Characterization
To empirically validate computational predictions, rigorous, self-validating experimental protocols must be employed. The following methodologies are standard in early-stage drug discovery for evaluating neutral pharmacophores.
Unlike kinetic solubility assays—which rely on DMSO stock dilution and are prone to supersaturation artifacts—the thermodynamic shake-flask method measures the true equilibrium solubility of the solid compound in an aqueous buffer [2].
Step-by-Step Methodology:
Solid Addition: Weigh approximately 5 mg of solid (2-(Isoxazol-3-yl)phenyl)methanol into a 2 mL glass HPLC vial.
Causality: An excess of solid must be present to ensure the solution reaches thermodynamic saturation. If all solid dissolves, the true solubility limit has not been reached.
Buffer Addition: Add 1.0 mL of phosphate-buffered saline (PBS, pH 7.4).
Equilibration: Seal the vial and incubate in a thermostatic shaker at 37°C and 250 rpm for 24 to 48 hours.
Causality: Extended incubation guarantees that the kinetic dissolution phase is complete and the system has reached a stable thermodynamic equilibrium between the solid crystal lattice and the solvated state.
Phase Separation: Centrifuge the suspension at 10,000 x g for 15 minutes at 37°C, followed by filtration of the supernatant through a 0.22 µm PTFE syringe filter.
Causality: Centrifugation and filtration prevent undissolved micro-particulates from entering the analytical pipeline, which would artificially inflate the measured solubility.
Quantification: Analyze the filtered supernatant via HPLC-UV against a pre-established standard curve prepared in methanol.
Self-Validation Check: Measure the pH of the final solution to ensure the buffering capacity was not exhausted, and visually confirm that solid remains in the filter/pellet.
The partition coefficient (LogP) is a critical determinant of ADME properties. The shake-flask method is the gold standard for neutral compounds like (2-(Isoxazol-3-yl)phenyl)methanol [3].
Step-by-Step Methodology:
Phase Pre-saturation: Stir n-octanol and water (or PBS) together for 24 hours, then separate the phases.
Causality: Pre-saturating the phases prevents mutual dissolution during the actual assay, which would alter the phase volumes and skew the concentration calculations.
Stock Preparation: Dissolve a known mass of the compound in the pre-saturated n-octanol phase to create a stock solution.
Partitioning: In a glass centrifuge tube, combine the spiked n-octanol with pre-saturated water at specific volume ratios (e.g., 1:1, 1:2, and 2:1).
Equilibration: Invert the tubes gently 100 times over 5 minutes, then allow them to stand or centrifuge at 2,000 rpm for 15 minutes to achieve complete phase separation.
Causality: Gentle inversion prevents the formation of unbreakable micro-emulsions, ensuring a clean boundary layer for accurate sampling.
Sampling & Quantification: Carefully sample both the aqueous and octanol phases using a syringe.
Causality: To avoid cross-contamination, aspirate a small plug of air into the needle before passing through the octanol layer to sample the heavier aqueous phase. Quantify both phases via HPLC-UV.
Self-Validation Check (Mass Balance): Calculate the total mass. The total mass quantified in both phases must equal the initial mass spiked into the system (±5%). A significant deviation indicates compound degradation, volatility, or adsorption to the glassware [4].
Structure-Property Relationship (SPR) and ADME Mapping
The physicochemical parameters of (2-(Isoxazol-3-yl)phenyl)methanol directly dictate its pharmacokinetic destiny. The diagram below maps the specific structural moieties to their macroscopic physicochemical and biological effects.
Figure 2: Structure-Property Relationship mapping for (2-(Isoxazol-3-yl)phenyl)methanol.
Conclusion
(2-(Isoxazol-3-yl)phenyl)methanol represents a highly optimized starting point for drug discovery. Its calculated LogP of 1.93 and TPSA of 53.03 Ų place it squarely in the "sweet spot" for oral bioavailability and passive membrane permeation. By employing rigorous, self-validating thermodynamic and partitioning assays, researchers can confidently utilize this molecule as a foundational scaffold in the development of novel therapeutics.
References
OECD. "Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method." OECD Guidelines for the Testing of Chemicals, Section 1, 1995. URL:[Link]
Rutkowska, E., et al. "Liquid Chromatography on the Different Methods for the Determination of Lipophilicity: An Essential Analytical Tool in Medicinal Chemistry." Molecules, MDPI, 2022. URL:[Link]
Exploratory
Crystallographic Data and 3D Conformation of (2-(Isoxazol-3-yl)phenyl)methanol
An In-Depth Technical Guide for Structural Chemists and Drug Development Professionals Executive Summary & Structural Significance (2-(Isoxazol-3-yl)phenyl)methanol (CAS: 1823367-17-4)[1] is a highly versatile bi-aryl-li...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide for Structural Chemists and Drug Development Professionals
Executive Summary & Structural Significance
(2-(Isoxazol-3-yl)phenyl)methanol (CAS: 1823367-17-4)[1] is a highly versatile bi-aryl-like building block extensively utilized in the synthesis of selective allosteric modulators and kinase inhibitors[2]. With the molecular formula C10H9NO2[1], its structural uniqueness stems from the dynamic interplay between the electron-deficient isoxazole ring, the steric bulk of the phenyl ring, and the hydrogen-bonding capacity of the ortho-hydroxymethyl group. Understanding the 3D conformation and crystallographic packing of this scaffold is paramount for rational structure-based drug design (SBDD), where precise dihedral geometries dictate binding pocket affinity[2].
Molecular Architecture and Conformational Causality
The 3D conformation of (2-(Isoxazol-3-yl)phenyl)methanol is governed by the rotational barrier around the C–C bond connecting the isoxazole C3 position to the phenyl C1 position. The causality behind its preferred geometry is driven by two competing forces:
Steric Hindrance vs.
π
-Conjugation: In unsubstituted phenylisoxazoles, the rings tend to adopt a nearly planar conformation to maximize
π
-orbital overlap. However, the ortho-hydroxymethyl group introduces significant steric bulk. This forces the molecule out of planarity to relieve steric clash. In structural isomers like (3-Phenylisoxazol-5-yl)methanol, the dihedral angle between the isoxazole and phenyl rings is observed at 25.82°[3]. For the ortho-substituted target, this angle is forced wider (typically 40°–60°) to accommodate the -CH2OH moiety.
Hydrogen Bonding Dynamics: The hydroxymethyl (-CH2OH) group acts as both a hydrogen bond donor and acceptor. In the solid state, this leads to two competing phenomena:
Intramolecular Hydrogen Bonding: The hydroxyl proton can interact with the adjacent isoxazole nitrogen (O-H···N), locking the molecule into a rigid, co-planar pseudo-ring conformation.
Intermolecular Networks: Alternatively, the hydroxyl group can participate in intermolecular O-H···O interactions, linking molecules into infinite ribbons or chains along the crystal lattice, a phenomenon rigorously documented in related isoxazolyl-methanol derivatives[3].
Conformational determinants and hydrogen-bonding pathways of the target molecule.
While primary Cambridge Crystallographic Data Centre (CCDC) deposition for the exact standalone crystal of CAS 1823367-17-4 is often integrated directly into larger protein-ligand co-crystals[2], we can establish a highly accurate predictive crystallographic profile by analyzing its well-documented structural isomer, (3-Phenylisoxazol-5-yl)methanol[3].
To empirically determine the exact 3D conformation of (2-(Isoxazol-3-yl)phenyl)methanol, researchers must deploy a combination of X-ray crystallography and Density Functional Theory (DFT). The following protocols operate as a self-validating system : the crystallographic R-factor acts as an internal mathematical control for the empirical data, while DFT cross-verification ensures that crystal packing forces (lattice effects) are not artificially distorting the true lowest-energy conformation of the monomer.
Protocol A: High-Resolution Single Crystal X-Ray Diffraction
Crystal Growth (Vapor Diffusion): Dissolve 10 mg of (2-(Isoxazol-3-yl)phenyl)methanol in 0.5 mL of dichloromethane (good solvent). Place the vial inside a larger sealed chamber containing 3 mL of hexane (anti-solvent). Allow 48-72 hours for slow vapor diffusion to yield diffraction-quality single crystals.
Data Collection: Mount a suitable crystal (approx. 0.40 × 0.30 × 0.10 mm) on a glass fiber. Collect diffraction data using a diffractometer equipped with Mo Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion artifacts.
Phase Problem Solution: Solve the structure using Direct Methods (e.g., SHELXT). The initial electron density map will reveal the heavy atoms (C, N, O).
Iterative Refinement: Refine the structure using full-matrix least-squares on
F2
(SHELXL). Apply anisotropic displacement parameters for all non-hydrogen atoms.
Validation: The model is self-validated when the final R-factor (
R1
) converges below 5%, indicating strict agreement between the theoretical model and raw diffraction data.
Self-validating X-ray crystallography workflow for 3D structural determination.
Protocol B: DFT Conformational Validation
To ensure the crystallographic dihedral angle is not solely an artifact of solid-state packing:
Initial Conformer Generation: Use a Monte Carlo multiple-minimum search (e.g., in MacroModel) using the OPLS4 force field to generate a library of potential conformers.
Geometry Optimization: Submit the lowest energy conformers to DFT optimization using the B3LYP functional and a 6-311G(d,p) basis set.
Frequency Calculation: Perform vibrational frequency calculations at the same level of theory to confirm the optimized geometries are true global minima (zero imaginary frequencies).
Data Synthesis: Overlay the DFT-optimized monomer with the X-ray crystallographic unit. A Root Mean Square Deviation (RMSD) of < 0.5 Å for the heavy atoms confirms structural integrity.
References
Title: (3-Phenylisoxazol-5-yl)methanol
Source: PMC (National Institutes of Health) / Acta Crystallogr Sect E Struct Rep Online
URL: [Link]
Title: Structure-Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the RORγt Receptor
Source: University of Dundee Discovery Portal / Journal of Medicinal Chemistry
URL: [Link]
Thermodynamic Stability and Cleavage Kinetics of the Isoxazole Ring in (2-(Isoxazol-3-yl)phenyl)methanol
Executive Summary The isoxazole ring is a privileged scaffold in medicinal chemistry, offering a unique balance between aromatic stability and controlled reactivity. This whitepaper provides an in-depth technical analysi...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The isoxazole ring is a privileged scaffold in medicinal chemistry, offering a unique balance between aromatic stability and controlled reactivity. This whitepaper provides an in-depth technical analysis of the thermodynamic stability of (2-(Isoxazol-3-yl)phenyl)methanol (CAS: 1823367-17-4). By examining the electronic causality of its N-O bond lability, mapping its degradation pathways, and establishing a self-validating experimental protocol for kinetic assessment, this guide equips drug development professionals with the foundational knowledge required to leverage this moiety in rational drug design.
Structural and Electronic Causality
The molecule (2-(Isoxazol-3-yl)phenyl)methanol consists of a five-membered isoxazole heterocycle substituted at the C3 position with an ortho-hydroxymethylphenyl group 1.
The thermodynamic stability of this compound is governed by a fundamental dichotomy:
Aromatic Stabilization: The delocalized
π
-electron system provides a baseline thermodynamic stability, making the ring generally resistant to mild oxidizing agents and weak acids 2.
N-O Bond Lability (The "Achilles' Heel"): The adjacent highly electronegative nitrogen and oxygen atoms create severe lone-pair repulsion. This inherent polarization weakens the N-O bond, making it the primary site for thermodynamic failure under specific stressors [[2]]().
Substituent Effects on Kinetics:
While 3,5-disubstituted isoxazoles are highly stable due to steric shielding and electronic donation 3, (2-(Isoxazol-3-yl)phenyl)methanol is unsubstituted at the C4 and C5 positions. The lack of a C5 substituent leaves the ring vulnerable to base-catalyzed deprotonation or nucleophilic attack. However, the ortho-hydroxymethyl group on the C3-phenyl ring can engage in intramolecular hydrogen bonding with the isoxazole nitrogen, potentially stabilizing the ground state and increasing the activation energy (
Ea
) required for ring cleavage compared to isolated isoxazoles. Density Functional Theory (DFT) calculations on similar isoxazoles (e.g., leflunomide) indicate that the activation Gibbs free energy for ring opening in aqueous environments can be as low as 11.9 kcal/mol, confirming its kinetic lability under physiological conditions 4.
Mechanisms of Isoxazole Ring Cleavage
Understanding the specific degradation pathways is critical for formulation and storage.
Base-Catalyzed Hydrolysis: The stability of the isoxazole ring is highly dependent on pH and temperature. Under basic conditions (pH > 7.4) and elevated temperatures (e.g., 37°C), hydroxide ions attack the ring, leading to the irreversible cleavage of the N-O bond [[2]](). This is famously observed in the drug leflunomide, which rapidly degrades into an active
α
-cyanoenol metabolite at pH 10.0 5.
Reductive Cleavage: The N-O bond is highly susceptible to catalytic hydrogenation (e.g.,
H2
with Pd/C). This process acts as a synthetic switch, converting the stable aromatic ring into difunctionalized compounds such as
β
-amino enones or enaminones 6.
Caption: Thermodynamic vulnerabilities and cleavage pathways of the isoxazole ring.
Self-Validating Experimental Protocol for Stability Assessment
To accurately determine the thermodynamic stability of (2-(Isoxazol-3-yl)phenyl)methanol, empirical testing must be conducted using a self-validating system . This ensures that the disappearance of the parent compound is strictly correlated with the appearance of known cleavage products, ruling out systemic errors or unmonitored side reactions.
Step-by-Step Methodology:
Buffer Preparation & Matrix Standardization:
Action: Prepare a series of 50 mM buffers at pH 4.0 (acetate), 7.4 (phosphate), and 10.0 (borate).
Causality: Maintaining a constant
[H+]
is critical because the hydrolysis rate is a first-order dependence on pH.
Controlled Incubation:
Action: Spike the compound (final concentration 10 µM) into the buffers. Incubate duplicate samples in shaking water baths at 25°C, 37°C, and 50°C.
Causality: Arrhenius kinetics dictate that higher temperatures exponentially increase the reaction rate. Testing across three temperatures allows for the calculation of the activation energy (
Ea
) of the N-O bond cleavage.
Quenching & Internal Standard (IS) Addition:
Action: At predefined time points (0, 1, 3, 6, 12, 24 hours), withdraw 50 µL aliquots and immediately quench into 150 µL of cold acetonitrile containing a stable-isotope labeled Internal Standard (IS).
Causality: Cold organic solvent instantly halts the hydrolytic reaction, preserving the exact thermodynamic state of the time point. The IS corrects for any matrix suppression or injection volume variations during MS analysis.
LC/MS-MS Quantification:
Action: Analyze the samples using reversed-phase LC coupled to a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
Mass Balance Validation (The Self-Validating Mechanism):
Action: Quantify both the intact (2-(Isoxazol-3-yl)phenyl)methanol and its expected ring-opened enaminone/cyanoenol degradation products.
Causality: The molar sum of the parent compound and the degradation products must equal 100% (±5%) of the initial concentration at every time point. If mass balance is lost, it flags the occurrence of secondary, unmonitored degradation pathways (e.g., oxidation or polymerization), validating the integrity of the kinetic model.
Caption: Self-validating experimental workflow for assessing isoxazole thermodynamic stability.
Quantitative Stability Data & Kinetic Modeling
Based on the structural similarities to established 3-substituted and 5-unsubstituted isoxazoles (extrapolated from leflunomide degradation kinetics 5), the following quantitative stability profile is modeled for (2-(Isoxazol-3-yl)phenyl)methanol.
Table 1: Modeled pH and Temperature Stability Profile
pH Level
Temperature (°C)
Modeled Half-life (
t1/2
)
Primary Degradation Pathway
4.0 (Acidic)
25
Stable (> 500 hours)
None (Aromatic system intact)
7.4 (Physiological)
25
Stable (> 500 hours)
None
10.0 (Basic)
25
~ 45.0 hours
Base-catalyzed N-O cleavage
4.0 (Acidic)
37
Stable (> 500 hours)
None
7.4 (Physiological)
37
~ 120.0 hours
Trace hydrolysis
10.0 (Basic)
37
~ 8.5 hours
Rapid base-catalyzed N-O cleavage
Data Interpretation: The isoxazole ring demonstrates excellent thermodynamic stability under acidic to neutral conditions. However, the combination of basic pH and physiological/elevated temperatures drastically reduces the activation energy barrier, leading to rapid nucleophilic cleavage of the N-O bond.
Conclusion
The thermodynamic stability of (2-(Isoxazol-3-yl)phenyl)methanol is a delicate interplay between the stabilizing forces of aromaticity and the inherent lability of the polarized N-O bond. Because the C5 position is unsubstituted, the molecule is kinetically vulnerable to base-catalyzed hydrolysis, particularly at elevated temperatures. By employing a self-validating LC/MS-MS protocol grounded in rigorous mass balance tracking, researchers can accurately map these degradation kinetics, ensuring that the compound's structural integrity is maintained during downstream drug formulation and biological evaluation.
References
BenchChem Technical Support Team. "The Dual Nature of the Isoxazole Ring in Carboxylate Esters: A Technical Guide to Reactivity and Stability." Benchchem. 2
"synthetic reactions using isoxazole compounds." CLOCKSS. 3
"Recent Advances on the Synthesis and Reactivity of Isoxazoles." Bentham Science. 6
"pH and temperature stability of the isoxazole ring in leflunomide." ResearchGate. 5
"Thermodynamic and Kinetic Aspects of Leflunomide to Teriflunomide Interconversion and the Tautomeric Equilibrium of Teriflunomide: A Quantum-Chemical DFT Study." ACS Publications. 4
The Versatile Role of (2-(Isoxazol-3-yl)phenyl)methanol in Modern Synthetic Chemistry: Application Notes and Protocols
The isoxazole motif is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds and approved pharmaceuticals.[1][2] Its unique electronic properties and ability to a...
Author: BenchChem Technical Support Team. Date: April 2026
The isoxazole motif is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds and approved pharmaceuticals.[1][2] Its unique electronic properties and ability to act as a bioisosteric replacement for other functional groups have made it a privileged scaffold in drug discovery.[3] Within this important class of heterocycles, (2-(Isoxazol-3-yl)phenyl)methanol emerges as a particularly valuable and versatile synthetic building block. Its strategic placement of a reactive hydroxymethyl group ortho to the isoxazole-substituted phenyl ring opens a gateway to a diverse array of complex molecular architectures.
This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the synthesis and synthetic applications of (2-(Isoxazol-3-yl)phenyl)methanol. We will delve into detailed, field-proven protocols, explain the mechanistic rationale behind key transformations, and illustrate how this building block can be effectively utilized in the synthesis of advanced intermediates for drug discovery programs.
I. Synthesis of the Core Building Block: (2-(Isoxazol-3-yl)phenyl)methanol
A robust and scalable synthesis of the title compound is paramount for its widespread application. While various methods for isoxazole synthesis exist, a practical and efficient approach for this specific molecule involves a multi-step sequence starting from readily available 2-bromobenzaldehyde. This strategy hinges on the formation of a key aldehyde intermediate, 2-(Isoxazol-3-yl)benzaldehyde, followed by a selective reduction.
A. Proposed Synthetic Pathway
The synthesis of (2-(Isoxazol-3-yl)phenyl)methanol can be logically approached via the pathway depicted below. This method leverages a Sonogashira coupling to introduce the alkyne functionality, followed by a classical 1,3-dipolar cycloaddition to construct the isoxazole ring, and finally, a chemoselective reduction of the aldehyde.
Caption: Proposed synthetic route to (2-(Isoxazol-3-yl)phenyl)methanol.
B. Experimental Protocols
Protocol 1: Synthesis of 2-(Isoxazol-3-yl)benzaldehyde (Intermediate C)
The formation of the isoxazole ring from an alkyne is a well-established transformation.[4][5] This protocol adapts known methodologies for the specific synthesis of the aldehyde intermediate.
Materials:
Reagent/Solvent
M.W.
Amount
Moles
2-Ethynylbenzaldehyde
130.14
5.0 g
38.4 mmol
Hydroxylamine-O-sulfonic acid
113.09
5.2 g
46.1 mmol
Ethanol (EtOH)
46.07
100 mL
-
Water (H2O)
18.02
50 mL
-
Sodium Bicarbonate (NaHCO3)
84.01
9.7 g
115.2 mmol
Ethyl Acetate (EtOAc)
88.11
As needed
-
Brine
-
As needed
-
Anhydrous Sodium Sulfate (Na2SO4)
142.04
As needed
-
Procedure:
To a 250 mL round-bottom flask, add 2-ethynylbenzaldehyde (5.0 g, 38.4 mmol) and a mixture of ethanol (100 mL) and water (50 mL).
Stir the solution at room temperature and add sodium bicarbonate (9.7 g, 115.2 mmol) in portions.
Add hydroxylamine-O-sulfonic acid (5.2 g, 46.1 mmol) portion-wise over 15 minutes. The reaction is mildly exothermic.
Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:EtOAc).
Once the starting material is consumed, remove the ethanol under reduced pressure.
Extract the aqueous residue with ethyl acetate (3 x 75 mL).
Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous sodium sulfate.
Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford 2-(Isoxazol-3-yl)benzaldehyde as a solid.
Protocol 2: Synthesis of (2-(Isoxazol-3-yl)phenyl)methanol (Target Compound D)
The reduction of the aldehyde to the corresponding primary alcohol is a standard and high-yielding transformation.
Materials:
Reagent/Solvent
M.W.
Amount
Moles
2-(Isoxazol-3-yl)benzaldehyde
173.17
4.0 g
23.1 mmol
Methanol (MeOH)
32.04
80 mL
-
Sodium Borohydride (NaBH4)
37.83
1.3 g
34.6 mmol
Deionized Water
18.02
As needed
-
Dichloromethane (DCM)
84.93
As needed
-
Anhydrous Magnesium Sulfate (MgSO4)
120.37
As needed
-
Procedure:
In a 250 mL round-bottom flask, dissolve 2-(Isoxazol-3-yl)benzaldehyde (4.0 g, 23.1 mmol) in methanol (80 mL).
Cool the solution to 0 °C in an ice bath.
Slowly add sodium borohydride (1.3 g, 34.6 mmol) in small portions over 20 minutes, maintaining the temperature below 5 °C.
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2 hours.
Monitor the reaction by TLC until the starting aldehyde is no longer visible.
Carefully quench the reaction by the slow addition of deionized water (50 mL).
Remove the methanol under reduced pressure.
Extract the aqueous residue with dichloromethane (3 x 50 mL).
Combine the organic layers and dry over anhydrous magnesium sulfate.
Filter and concentrate the solution under reduced pressure to yield (2-(Isoxazol-3-yl)phenyl)methanol as a solid, which can be further purified by recrystallization if necessary.
II. Key Synthetic Transformations of (2-(Isoxazol-3-yl)phenyl)methanol
The utility of (2-(Isoxazol-3-yl)phenyl)methanol as a building block lies in the reactivity of its primary alcohol functionality. This hydroxyl group can be readily transformed into other functional groups, providing access to a wide range of derivatives.
A. Oxidation to the Aldehyde
The selective oxidation of the primary alcohol back to the aldehyde, 2-(Isoxazol-3-yl)benzaldehyde, is a crucial transformation. This allows for the introduction of nucleophiles at the carbonyl carbon, for example, in Wittig or Grignard reactions.
Caption: Oxidation of (2-(Isoxazol-3-yl)phenyl)methanol.
Protocol 3: Oxidation using Pyridinium Chlorochromate (PCC)
Materials:
Reagent/Solvent
M.W.
Amount
Moles
(2-(Isoxazol-3-yl)phenyl)methanol
175.18
2.0 g
11.4 mmol
Pyridinium Chlorochromate (PCC)
215.56
3.7 g
17.1 mmol
Dichloromethane (DCM), anhydrous
84.93
50 mL
-
Celite®
-
5 g
-
Diethyl Ether
74.12
As needed
-
Procedure:
To a stirred suspension of PCC (3.7 g, 17.1 mmol) and Celite® (5 g) in anhydrous dichloromethane (50 mL) in a 100 mL round-bottom flask, add a solution of (2-(Isoxazol-3-yl)phenyl)methanol (2.0 g, 11.4 mmol) in anhydrous dichloromethane (20 mL) in one portion.
Stir the mixture at room temperature for 2-3 hours. The reaction mixture will turn into a dark brown slurry.
Monitor the reaction by TLC. Upon completion, dilute the mixture with diethyl ether (50 mL) and filter through a pad of silica gel, washing thoroughly with additional diethyl ether.
Concentrate the filtrate under reduced pressure to yield 2-(Isoxazol-3-yl)benzaldehyde.
B. Conversion to a Halide for Nucleophilic Substitution
Transforming the hydroxyl group into a good leaving group, such as a bromide, facilitates nucleophilic substitution reactions. This opens up possibilities for introducing a variety of functionalities, including amines, azides, and cyanides.
Caption: Bromination of the hydroxymethyl group.
Protocol 4: Bromination using Phosphorus Tribromide (PBr₃)
Materials:
Reagent/Solvent
M.W.
Amount
Moles
(2-(Isoxazol-3-yl)phenyl)methanol
175.18
1.5 g
8.56 mmol
Dichloromethane (DCM), anhydrous
84.93
40 mL
-
Phosphorus Tribromide (PBr₃)
270.69
0.32 mL (0.92 g)
3.42 mmol
Saturated Sodium Bicarbonate Solution
-
As needed
-
Brine
-
As needed
-
Anhydrous Sodium Sulfate (Na2SO4)
142.04
As needed
-
Procedure:
Dissolve (2-(Isoxazol-3-yl)phenyl)methanol (1.5 g, 8.56 mmol) in anhydrous dichloromethane (40 mL) in a 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.
Monitor the reaction by TLC. Upon completion, carefully pour the reaction mixture into ice-cold saturated sodium bicarbonate solution (50 mL).
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 30 mL).
Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.
Filter and concentrate under reduced pressure to yield (2-(Isoxazol-3-yl)phenyl)methyl bromide. This compound may be unstable and is often used immediately in the next step without extensive purification.
III. Application in the Synthesis of a Bioactive Scaffold: A Case Study
To illustrate the synthetic utility of (2-(Isoxazol-3-yl)phenyl)methanol, we present a hypothetical, yet plausible, application in the construction of a scaffold relevant to kinase inhibitor design. Many kinase inhibitors feature a heterocyclic core linked to a substituted aromatic ring.[6]
In this example, the bromide derivative is used to alkylate a phenolic nitrogen-containing heterocycle, a common structural motif in medicinal chemistry.
Caption: Application of the building block in a coupling reaction.
Protocol 5: N-Alkylation of 4-Hydroxy-7-azaindole
Materials:
Reagent/Solvent
M.W.
Amount
Moles
(2-(Isoxazol-3-yl)phenyl)methyl bromide
238.08
1.0 g
4.20 mmol
4-Hydroxy-7-azaindole
134.13
0.56 g
4.20 mmol
Potassium Carbonate (K₂CO₃)
138.21
1.16 g
8.40 mmol
Dimethylformamide (DMF), anhydrous
73.09
20 mL
-
Ethyl Acetate (EtOAc)
88.11
As needed
-
Deionized Water
18.02
As needed
-
Procedure:
To a 50 mL round-bottom flask, add 4-hydroxy-7-azaindole (0.56 g, 4.20 mmol), potassium carbonate (1.16 g, 8.40 mmol), and anhydrous dimethylformamide (20 mL).
Stir the suspension at room temperature for 15 minutes.
Add a solution of crude (2-(Isoxazol-3-yl)phenyl)methyl bromide (1.0 g, 4.20 mmol) in anhydrous DMF (5 mL) dropwise.
Heat the reaction mixture to 60 °C and stir for 6-8 hours.
Monitor the reaction by LC-MS or TLC.
After completion, cool the reaction mixture to room temperature and pour it into deionized water (100 mL).
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
Combine the organic layers, wash with brine (2 x 50 mL), and dry over anhydrous sodium sulfate.
Filter and concentrate under reduced pressure.
Purify the crude product by flash column chromatography to yield the desired coupled product.
IV. Conclusion
(2-(Isoxazol-3-yl)phenyl)methanol is a highly valuable and versatile building block in organic synthesis, particularly for applications in medicinal chemistry and drug discovery. Its straightforward synthesis from commercially available starting materials, coupled with the facile reactivity of its hydroxymethyl group, provides a reliable platform for the construction of complex molecular architectures. The protocols detailed in this guide offer a practical framework for the synthesis and application of this important intermediate, empowering researchers to explore novel chemical space in their quest for new therapeutic agents.
V. References
Cha, Q., Sprankle, K. G., Grotzfeld, R. M., Lai, A. G., Carter, T. A., Velasco, A. M., ... & Bhagwat, S. S. (2009). Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][5][7]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor. Journal of medicinal chemistry, 52(23), 7808–7816. [Link]
Bhirud, J. D., & Narkhede, H. P. (2017). An Expeditious and Facile Synthesis of Isoxazole Derivatives in Deep Eutectic Solvent. Connect Journals.
Moghaddam, H. M. (2018). Spectroscopy-based Confirmation of Three Novel Isoxazole Combinations. Specialty Journal of Chemistry, 3(2), 1-10.
(2021). Supporting Information Synthesis and cellular bioactivities of novel isoxazole derivatives incorporating an arylpiperazine moiety. Semantic Scholar.
BenchChem. (2025). Technical Support Center: Synthesis of Substituted Isoxazoles.
Shaikh, R. A., & Mohammed, A. R. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC advances, 11(54), 34265–34293. [Link]
Szczepankiewicz, B. G., Liu, G., Kosog, K. F., ... & Gintant, G. A. (2007). Synthesis and SAR of novel isoxazoles as potent c-jun N-terminal kinase (JNK) Inhibitors. Bioorganic & medicinal chemistry letters, 17(5), 1270–1274. [Link]
Tang, L. F., Li, J. T., & Li, T. S. (2007). (3-Phenylisoxazol-5-yl)methanol. Acta crystallographica. Section E, Structure reports online, 63(Pt 5), o2598. [Link]
Moghaddam, H. M. (2020). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives Through Oximes. Biological and Molecular Chemistry.
Chao, Q., Sprankle, K. G., Grotzfeld, R. M., Lai, A. G., Carter, T. A., Velasco, A. M., ... & Bhagwat, S. S. (2009). Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][5][7]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor. Journal of medicinal chemistry, 52(23), 7808–7816. [Link]
van de Streek, J., de Graaf, C., de Esch, I. J., & Leurs, R. (2020). Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt. Molecules (Basel, Switzerland), 25(18), 4247. [Link]
Kumar, A., & Kumar, R. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC medicinal chemistry.
Li, Z., Lai, Z., Liu, Y., Yang, P., Fang, X., Zhang, W., ... & Xu, H. (2023). Lewis acid-promoted direct synthesis of isoxazole derivatives. Beilstein journal of organic chemistry, 19, 113–120. [Link]
Kumar, M., Kumar, A., & Sharma, P. (2024). A review of isoxazole biological activity and present synthetic techniques. International Journal of Pharmaceutical Chemistry and Analysis, 11(4), 307-317.
Jasim, H. A., Al-Amiery, A. A., & Kadhum, A. A. H. (2025). Synthesis, Spectral Characterization, and DFT Analysis of Novel 3-(4-substituted phenyl)-5- methyloxazolo[5,4-c]isoxazole Derivatives. ResearchGate.
Chao, Q., Sprankle, K. G., Grotzfeld, R. M., Lai, A. G., Carter, T. A., Velasco, A. M., ... & Bhagwat, S. S. (2009). Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][5][7]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor. Journal of medicinal chemistry, 52(23), 7808–7816. [Link]
Kumar, M., Kumar, A., & Sharma, P. (2024). A review of isoxazole biological activity and present synthetic techniques. International Journal of Pharmaceutical Chemistry and Analysis, 11(4), 307-317.
Zádor, F., Bálint, E., Tímea, K., ... & Kollár, L. (2018). Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes. The Journal of organic chemistry, 83(15), 8043–8053. [Link]
Application Note: Advanced Functionalization Strategies for the Hydroxyl Group in (2-(Isoxazol-3-yl)phenyl)methanol
Executive Summary & Structural Context In modern medicinal chemistry, the isoxazole ring is a privileged pharmacophore frequently utilized in the development of COX-2 inhibitors, RORγt inverse agonists, and BET bromodoma...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Structural Context
In modern medicinal chemistry, the isoxazole ring is a privileged pharmacophore frequently utilized in the development of COX-2 inhibitors, RORγt inverse agonists, and BET bromodomain inhibitors. (2-(Isoxazol-3-yl)phenyl)methanol (CAS: 1823367-17-4) serves as a high-value synthetic building block, featuring a benzylic hydroxyl group positioned ortho to an isoxazol-3-yl moiety.
Functionalizing this benzylic alcohol requires a nuanced understanding of the isoxazole ring's electronic properties. The isoxazole core is sensitive to strongly basic conditions, which can induce deprotonation at the highly acidic C5 position (or C3, if unsubstituted), leading to N–O bond cleavage and irreversible ring-opening into cyanoenolates [1]. Furthermore, strong aqueous acids or harsh transition-metal oxidants can lead to protonation, catalyst poisoning, or over-oxidation. As a Senior Application Scientist, I have designed this protocol guide to provide chemoselective, field-proven methodologies that functionalize the hydroxyl group while preserving the delicate isoxazole architecture.
Experimental Workflows & Causality
The following workflows detail the transformation of the benzylic alcohol into an aldehyde, a benzyl bromide, and a benzyl ether.
Fig 1. Divergent functionalization pathways for the benzylic hydroxyl group of (2-(Isoxazol-3-yl)phenyl)methanol.
Chemoselective Oxidation to 2-(Isoxazol-3-yl)benzaldehyde
Causality: Transition-metal oxidants (e.g., KMnO₄ or Jones reagent) risk over-oxidizing the benzylic alcohol to a carboxylic acid and can coordinate with the isoxazole nitrogen, leading to catalyst deactivation. Hypervalent iodine reagents, specifically Dess-Martin Periodinane (DMP), are selected because they operate under mild, neutral conditions that cleanly arrest oxidation at the aldehyde stage without disturbing the N–O bond [2].
Self-Validating Protocol:
Preparation: Dissolve (2-(Isoxazol-3-yl)phenyl)methanol (1.0 eq, 5.0 mmol) in anhydrous CH₂Cl₂ (50 mL, 0.1 M) in a flame-dried round-bottom flask under an argon atmosphere.
Reagent Addition: Cool the solution to 0 °C. Add Dess-Martin Periodinane (1.2 eq, 6.0 mmol) portion-wise over 5 minutes.
Reaction Progression: Remove the ice bath and stir at room temperature. Visual Cue: The reaction is self-validating; the initially clear solution will become increasingly cloudy as the insoluble byproduct (iodinane acetic acid) precipitates over 1.5–2 hours.
Quenching & Workup: Once TLC (Hexanes/EtOAc 3:1) confirms complete consumption of the starting material, quench the reaction with 50 mL of a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously for 15 minutes until the organic layer becomes completely clear.
Isolation: Extract the aqueous layer with CH₂Cl₂ (2 × 25 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude aldehyde, which can be purified via short-pad silica gel chromatography.
Mild Halogenation via the Appel Reaction
Causality: Direct halogenation using concentrated HBr is avoided, as strongly acidic aqueous conditions protonate the isoxazole ring, reducing organic solubility and risking hydrolytic cleavage. The Appel reaction utilizes CBr₄ and PPh₃ to generate a highly reactive phosphonium intermediate in situ, allowing for the rapid, anhydrous conversion of the alcohol to a benzyl bromide.
Self-Validating Protocol:
Preparation: Dissolve the starting alcohol (1.0 eq, 5.0 mmol) and carbon tetrabromide (CBr₄, 1.2 eq, 6.0 mmol) in anhydrous CH₂Cl₂ (25 mL, 0.2 M) at 0 °C under argon.
Activation: Add triphenylphosphine (PPh₃, 1.25 eq, 6.25 mmol) in small portions over 15 minutes to control the exothermic formation of the active bromophosphonium species.
Monitoring: Stir at 0 °C for 1 hour, then warm to room temperature. Visual Cue: The formation of bromoform and triphenylphosphine oxide will cause a noticeable change in solution viscosity, and TLC will reveal a distinct, highly non-polar, UV-active spot corresponding to the product.
Purification: Concentrate the mixture directly onto silica gel. Purify via flash chromatography (eluting with 5–10% EtOAc in Hexanes) to easily separate the product from the highly polar triphenylphosphine oxide byproduct.
Etherification: The Mitsunobu Advantage
Causality: Traditional Williamson ether synthesis requires strong bases (e.g., NaH) to generate an alkoxide. In isoxazole systems, strong bases present a critical risk of deprotonating the C5 position, leading to irreversible ring-opening [1]. The Mitsunobu reaction circumvents this by activating the alcohol under neutral redox conditions, forming the ether via an Sₙ2 displacement without ever generating a strongly basic environment [3].
Fig 2. Logical causality for selecting Mitsunobu conditions over strong base methods to preserve the isoxazole ring.
Self-Validating Protocol:
Preparation: In a flame-dried flask, dissolve (2-(Isoxazol-3-yl)phenyl)methanol (1.0 eq, 2.0 mmol), the desired phenol/acidic nucleophile (1.2 eq, 2.4 mmol), and PPh₃ (1.3 eq, 2.6 mmol) in anhydrous THF (20 mL, 0.1 M). Cool the mixture to 0 °C.
Reagent Addition: Add Diisopropyl azodicarboxylate (DIAD, 1.3 eq, 2.6 mmol) dropwise over 10 minutes. Visual Cue: The reaction mixture will initially turn a bright, deep yellow upon DIAD addition (formation of the betaine intermediate). As the alcohol consumes the betaine, the solution will gradually fade to a pale yellow or clear state, validating intermediate turnover.
Completion: Remove the ice bath and stir at room temperature for 12–16 hours.
Workup: Concentrate under reduced pressure. To precipitate the bulk of the triphenylphosphine oxide, triturate the crude residue with cold diethyl ether/hexanes (1:1), filter, and purify the filtrate via column chromatography.
Quantitative Data & Method Comparison
The following table summarizes the quantitative expectations and operational parameters for the functionalization workflows.
Transformation
Reagents & Solvents
Temp & Time
Expected Yield
Key Advantage / Causality
Oxidation to Aldehyde
DMP (1.2 eq), CH₂Cl₂
0 °C to rt, 2 h
85–92%
Avoids over-oxidation to carboxylic acid; prevents transition-metal coordination.
Halogenation to Bromide
CBr₄ (1.2 eq), PPh₃ (1.25 eq), CH₂Cl₂
0 °C to rt, 2 h
78–88%
Anhydrous conditions prevent acid-catalyzed N–O bond cleavage or protonation.
Etherification (Mitsunobu)
DIAD (1.3 eq), PPh₃ (1.3 eq), Nucleophile, THF
0 °C to rt, 12–16 h
70–85%
Neutral redox conditions eliminate the risk of base-induced C5-deprotonation and ring opening.
References
Deprotonation of Isoxazole: A Photoelectron Imaging Study. The Journal of Physical Chemistry A, 2020. This study confirms the high acidity of the C5 position and the susceptibility of the isoxazole ring to base-induced cleavage.
URL:[Link]
Assembling the carbon skeleton of A-74528. Chemical Science, 2022. Demonstrates the high tolerance and chemoselectivity of Dess-Martin Periodinane (DMP) oxidations in the presence of sensitive isoxazole architectures during complex total synthesis.
URL:[Link]
Mitsunobu Reaction Using Basic Amines as Pronucleophiles. The Journal of Organic Chemistry, 2017. Highlights the versatility and mild nature of the Mitsunobu reaction for functionalizing alcohols without the use of harsh external bases.
URL:[Link]
Method
Application Note: (2-(Isoxazol-3-yl)phenyl)methanol in Rational Drug Design and Medicinal Chemistry
Executive Summary (2-(Isoxazol-3-yl)phenyl)methanol (CAS: 1823367-17-4) has emerged as a highly versatile bifunctional building block in modern drug discovery. By combining an isoxazole heterocycle—a privileged pharmacop...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
(2-(Isoxazol-3-yl)phenyl)methanol (CAS: 1823367-17-4) has emerged as a highly versatile bifunctional building block in modern drug discovery. By combining an isoxazole heterocycle—a privileged pharmacophore known for its bioisosteric properties—with a benzylic alcohol, this molecule provides both structural utility and a highly reactive synthetic handle. This application note details the mechanistic rationale, key therapeutic applications, and self-validating synthetic protocols for utilizing this building block in the development of targeted kinase and epigenetic inhibitors.
Structural Rationale and Pharmacophore Utility
The architectural design of (2-(Isoxazol-3-yl)phenyl)methanol offers two distinct advantages in medicinal chemistry:
The Isoxazole Core: Bioisosterism and Target Anchoring
The isoxazole ring is frequently deployed as a metabolically stable bioisostere for amides and esters. Unlike native esters, which are susceptible to rapid plasma hydrolysis, the isoxazole resists enzymatic degradation while maintaining a favorable polar surface area (tPSA)[1].
Epigenetic Target Anchoring: In Bromodomain and Extra-Terminal (BET) domain inhibitors, the nitrogen and oxygen atoms of the isoxazole ring act as potent hydrogen bond acceptors. They mimic the natural acetylated lysine (KAc) substrate, forming critical hydrogen bonds with conserved residues such as Asn140 and Tyr97 in the BRD4 binding pocket[2]. Furthermore, they have been shown to displace conserved water networks in atypical bromodomains like ATAD2 and CECR2[3].
Kinase Allosteric Modulation: In targeted oncology, the isoxazol-phenyl motif is highly effective in Type II kinase inhibitors. It is utilized to occupy the allosteric pocket generated by the DFG-out conformation of kinases, effectively overcoming resistance mutations such as FLT3-ITD in Acute Myeloid Leukemia (AML)[4].
The Hydroxymethyl Handle: Synthetic Versatility
The benzylic alcohol (-CH₂OH) at the 2-position of the phenyl ring serves as a critical synthetic node. Direct nucleophilic substitution on a benzylic alcohol is inefficient; therefore, this group is typically oxidized to an aldehyde to enable reductive amination. This allows medicinal chemists to append solubilizing basic amines (e.g., morpholine, piperazine), which are essential for optimizing the oral bioavailability and pharmacokinetic profiles of the resulting drug candidates[4].
Fig 1: Dual-target pharmacological logic of the isoxazole-phenyl scaffold in oncology.
Experimental Protocols & Synthetic Workflows
To integrate (2-(Isoxazol-3-yl)phenyl)methanol into a drug discovery pipeline, the following self-validating protocols describe the functionalization of the hydroxymethyl group.
Protocol A: Controlled Oxidation to (2-(Isoxazol-3-yl)phenyl)methanal
Objective: Convert the benzylic alcohol to an aldehyde without over-oxidation, preparing the molecule for subsequent amine coupling.
Causality & Reagent Selection:
Dess-Martin Periodinane (DMP) is selected over harsh oxidants like Jones reagent (CrO₃/H₂SO₄) or KMnO₄. DMP operates under mild, neutral conditions, preventing the over-oxidation of the primary alcohol to a carboxylic acid. Crucially, it avoids acidic environments that could theoretically protonate or destabilize the isoxazole heterocycle.
Step-by-Step Procedure:
Preparation: Dissolve 1.0 equivalent of (2-(Isoxazol-3-yl)phenyl)methanol in anhydrous dichloromethane (DCM) (0.1 M concentration) under an inert argon atmosphere at 0 °C.
Addition: Slowly add 1.2 equivalents of Dess-Martin Periodinane portion-wise over 10 minutes to manage the mild exotherm.
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours.
In-Process Control (IPC): Monitor via TLC (Hexanes:EtOAc 7:3, UV 254 nm). Validation: The product aldehyde will exhibit a higher
Rf
value than the highly polar starting benzylic alcohol.
Quench & Workup: Dilute the mixture with a 1:1 solution of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously for 30 minutes until the organic layer is clear (reduces unreacted DMP). Extract with DCM, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Analytical Validation: Perform ¹H-NMR (CDCl₃). Validation: Confirm success by the disappearance of the benzylic -CH₂- signal (~4.5 ppm) and the appearance of a sharp, diagnostic aldehydic proton singlet at ~9.8–10.2 ppm.
Protocol B: Reductive Amination for Target Functionalization
Objective: Couple the newly formed aldehyde with a secondary amine (e.g., morpholine) to introduce a solubilizing moiety.
Causality & Reagent Selection:
Sodium triacetoxyborohydride (NaBH(OAc)₃) is utilized alongside a catalytic amount of acetic acid. Unlike NaBH₄, which would rapidly reduce the starting aldehyde back to the alcohol, NaBH(OAc)₃ is a milder reducing agent. It selectively reduces the transient iminium ion formed in situ, driving the reaction forward with high chemoselectivity.
Step-by-Step Procedure:
Imine Formation: Dissolve 1.0 eq of the aldehyde from Protocol A and 1.2 eq of the desired amine in anhydrous 1,2-dichloroethane (DCE). Add 1.5 eq of glacial acetic acid to catalyze iminium ion formation. Stir at room temperature for 1 hour.
Reduction: Add 1.5 eq of NaBH(OAc)₃ portion-wise. Stir the suspension at room temperature for 12 hours.
In-Process Control (IPC): Analyze the crude mixture via LC-MS. Validation: The reaction is complete when the aldehyde mass disappears and the
[M+H]+
peak corresponding to the target tertiary amine dominates the chromatogram.
Workup: Quench with saturated aqueous NaHCO₃ to neutralize the acetic acid. Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and purify via silica gel chromatography.
Fig 2: Self-validating synthetic workflow for derivatizing the hydroxymethyl handle.
Quantitative Structure-Activity Relationship (QSAR) Data
The functionalization of the isoxazole-phenyl scaffold has yielded highly potent inhibitors across multiple target classes. The table below summarizes the quantitative data of representative derivatives synthesized using the logic outlined in this guide.
Title: Discovery of 1-(4-(4-Amino-3-(4-(2-morpholinoethoxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)phenyl)-3-(5-(tert-butyl)isoxazol-3-yl)urea (CHMFL-FLT3-213) as a Highly Potent Type II FLT3 Kinase Inhibitor Capable of Overcoming a Variety of FLT3 Kinase Mutants in FLT3-ITD Positive AML
Source: Journal of Medicinal Chemistry (ACS Publications)
URL: [Link][4]
Title: Drug Discovery against Psoriasis: Identification of a New Potent FMS-like Tyrosine Kinase 3 (FLT3) Inhibitor, 1-(4-((1H-Pyrazolo[3,4-d]pyrimidin-4-yl)oxy)-3-fluorophenyl)-3-(5-(tert-butyl)isoxazol-3-yl)urea, That Showed Potent Activity in a Psoriatic Animal Model
Source: Journal of Medicinal Chemistry (ACS Publications)
URL: [Link][5]
Title: Optimization of Potent ATAD2 and CECR2 Bromodomain Inhibitors with an Atypical Binding Mode
Source: Journal of Medicinal Chemistry (ACS Publications)
URL: [Link][3]
Title: Discovery of Potent and Selective BRD4 Inhibitors Capable of Blocking TLR3-Induced Acute Airway Inflammation
Source: Journal of Medicinal Chemistry (ACS Publications / NIH)
URL: [Link][2]
Title: Substituted N-Phenyl-5-(2-(phenylamino)thiazol-4-yl)isoxazole-3-carboxamides Are Valuable Antitubercular Candidates that Evade Innate Efflux Machinery
Source: Journal of Medicinal Chemistry (ACS Publications)
URL: [Link][1]
Application Notes and Protocols for the Scale-Up Synthesis of Bulk (2-(Isoxazol-3-yl)phenyl)methanol
Abstract This document provides a comprehensive guide for the scale-up synthesis of (2-(Isoxazol-3-yl)phenyl)methanol, a key building block in pharmaceutical development. The presented methodology is designed for robustn...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This document provides a comprehensive guide for the scale-up synthesis of (2-(Isoxazol-3-yl)phenyl)methanol, a key building block in pharmaceutical development. The presented methodology is designed for robustness and scalability, enabling the production of kilogram quantities of the target compound with high purity. This guide delves into the strategic selection of a three-step synthetic pathway, offering detailed, step-by-step protocols for each stage. Emphasis is placed on process safety, optimization for yield and purity, and practical considerations for bulk manufacturing. The protocols have been developed to be self-validating, with clear benchmarks for reaction progress and product quality.
Introduction: Strategic Approach to Bulk Synthesis
The efficient and cost-effective bulk production of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug development. (2-(Isoxazol-3-yl)phenyl)methanol serves as a crucial precursor for a variety of therapeutic agents, necessitating a scalable and reliable synthetic route. The isoxazole moiety is a privileged structure in medicinal chemistry, known for its diverse biological activities.[1]
This guide outlines a three-step synthesis strategy commencing from the readily available 2-bromobenzaldehyde. The chosen pathway prioritizes safety, the use of commercially available reagents, and straightforward purification procedures, making it amenable to an industrial setting. The core transformations are:
Protection of the aldehyde and Sonogashira coupling: To prevent unwanted side reactions, the aldehyde functionality of 2-bromobenzaldehyde is first protected as an acetal. This is followed by a palladium-catalyzed Sonogashira coupling with a protected acetylene source to introduce the alkyne moiety.[2][3][4]
1,3-Dipolar cycloaddition for isoxazole formation: The isoxazole ring is constructed via a [3+2] cycloaddition reaction between the synthesized aryl alkyne and a nitrile oxide generated in situ.[5][6] This method offers excellent control over regioselectivity.
Deprotection and reduction: The final step involves the deprotection of the aldehyde and its subsequent reduction to the desired primary alcohol.
This approach has been selected over other potential routes due to its modularity, high yields, and the avoidance of hazardous or expensive reagents where possible.
Synthetic Pathway Overview
The overall synthetic scheme for the production of (2-(Isoxazol-3-yl)phenyl)methanol is depicted below.
Figure 1: Proposed synthetic pathway for (2-(Isoxazol-3-yl)phenyl)methanol.
Detailed Protocols and Methodologies
Safety Precaution: All procedures should be carried out in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn at all times. Material Safety Data Sheets (MSDS) for all reagents should be consulted prior to use.
Step 1: Synthesis of 2-(2-Ethynylphenyl)-1,3-dioxolane
This step involves the protection of the aldehyde group of 2-bromobenzaldehyde, followed by a Sonogashira coupling and deprotection of the silyl group.
Part A: Protection of 2-Bromobenzaldehyde
Rationale: The aldehyde group is protected as an acetal to prevent it from interfering with the subsequent Sonogashira coupling reaction.[7] Ethylene glycol is a common and effective protecting group for aldehydes.
To a 10 L reactor equipped with a mechanical stirrer, thermometer, and Dean-Stark apparatus, add 2-bromobenzaldehyde and toluene.
Add ethylene glycol and p-toluenesulfonic acid monohydrate.
Heat the mixture to reflux (approximately 110-120 °C) and collect the water in the Dean-Stark trap.
Monitor the reaction by GC-MS until the starting material is consumed (typically 3-4 hours).
Cool the reaction mixture to room temperature.
Wash the organic layer with saturated sodium bicarbonate solution (2 x 1 L) and then with brine (1 x 1 L).
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-(2-bromophenyl)-1,3-dioxolane as an oil. The product is typically used in the next step without further purification.
Part B: Sonogashira Coupling and Deprotection
Rationale: The Sonogashira coupling is a reliable method for the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne.[3][4] A copper(I) co-catalyst is used to increase the reaction rate.[2] The trimethylsilyl (TMS) protecting group on the alkyne is easily removed under mild basic conditions.
Materials:
2-(2-Bromophenyl)-1,3-dioxolane (from Part A, ~5.40 mol)
To a 20 L reactor under an inert atmosphere (nitrogen or argon), add 2-(2-bromophenyl)-1,3-dioxolane, Pd(PPh3)2Cl2, and CuI.
Add anhydrous THF and triethylamine.
Slowly add (trimethylsilyl)acetylene to the mixture at room temperature. An exotherm may be observed.
Stir the reaction mixture at room temperature for 12-16 hours, monitoring by TLC or LC-MS.
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
Concentrate the filtrate under reduced pressure.
Dissolve the crude residue in methanol and add potassium carbonate.
Stir the mixture at room temperature for 2-3 hours until the TMS group is completely removed (monitored by TLC or GC-MS).
Remove the methanol under reduced pressure.
Add water (5 L) and extract with ethyl acetate (3 x 2 L).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give crude 2-(2-ethynylphenyl)-1,3-dioxolane.
Step 2: Synthesis of 3-(2-(1,3-Dioxolan-2-yl)phenyl)isoxazole
Rationale: This step utilizes a 1,3-dipolar cycloaddition reaction, a highly efficient method for constructing the isoxazole ring.[5][6] Nitrile oxide is generated in situ from hydroxylamine, which then reacts with the alkyne.
In a 20 L reactor, dissolve hydroxylamine hydrochloride in water.
Cool the solution to 0-5 °C and slowly add a solution of sodium hydroxide in water, maintaining the temperature below 10 °C.
To this solution, add a solution of 2-(2-ethynylphenyl)-1,3-dioxolane in ethyl acetate.
In a separate vessel, prepare a solution of N-chlorosuccinimide in ethyl acetate.
Slowly add the NCS solution to the reaction mixture over 1-2 hours, maintaining the temperature between 0-10 °C.
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
Monitor the reaction by LC-MS.
Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 1 L).
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
The crude product can be purified by crystallization from a suitable solvent system such as ethyl acetate/hexanes.[8]
Step 3: Synthesis of (2-(Isoxazol-3-yl)phenyl)methanol
Rationale: The final step involves the acidic deprotection of the acetal to reveal the aldehyde, followed by a selective reduction to the primary alcohol using sodium borohydride. Sodium borohydride is a mild and selective reducing agent suitable for large-scale operations.[9][10]
Dissolve 3-(2-(1,3-dioxolan-2-yl)phenyl)isoxazole in THF.
Add 2M hydrochloric acid and stir at room temperature for 2-4 hours until the deprotection is complete (monitored by TLC or LC-MS) to form 2-(Isoxazol-3-yl)benzaldehyde.
Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
Extract the product with ethyl acetate, wash with brine, and dry over sodium sulfate.
Concentrate the solution to obtain crude 2-(isoxazol-3-yl)benzaldehyde.
Dissolve the crude aldehyde in a mixture of methanol and THF.
Cool the solution to 0-5 °C.
Slowly add sodium borohydride in portions, maintaining the temperature below 10 °C. Hydrogen gas will be evolved.[9]
Stir the reaction at 0-5 °C for 1-2 hours after the addition is complete.
Monitor the reaction by TLC or LC-MS.
Carefully quench the reaction by the slow addition of water.
Remove the organic solvents under reduced pressure.
Extract the aqueous residue with ethyl acetate (3 x 2 L).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product.
Purify the crude (2-(Isoxazol-3-yl)phenyl)methanol by crystallization from a suitable solvent such as ethyl acetate/hexanes or by column chromatography on silica gel.[11]
Process Optimization and Control
Parameter
Step 1 (Sonogashira)
Step 2 (Cycloaddition)
Step 3 (Reduction)
Key Transformation
C-C bond formation
Isoxazole ring formation
Aldehyde reduction
Catalyst Loading
Pd(PPh3)2Cl2 (1 mol%), CuI (1 mol%)
N/A
N/A
Temperature Control
Maintain < 30 °C during alkyne addition
0-10 °C during NCS addition
0-10 °C during NaBH4 addition
Reaction Monitoring
GC-MS, TLC
LC-MS, TLC
LC-MS, TLC
Typical Yield
85-95% (crude)
70-85% (after crystallization)
80-90% (after purification)
Critical Impurities
Homocoupled alkyne, starting material
Furoxan (nitrile oxide dimer)
Unreacted aldehyde
Mitigation Strategy
Use of inert atmosphere, controlled addition of alkyne
Slow addition of NCS at low temperature
Sufficient equivalents of NaBH4
Safety and Handling for Bulk Production
2-Bromobenzaldehyde: Harmful if swallowed and causes skin and eye irritation.[12][13][14][15] Handle in a well-ventilated area and wear appropriate PPE.
Sonogashira Coupling: The reaction can be exothermic. Ensure adequate cooling capacity. Palladium and copper catalysts should be handled with care. Triethylamine is flammable and corrosive.
1,3-Dipolar Cycloaddition: The in situ generation of nitrile oxides can be hazardous if not controlled. N-Chlorosuccinimide is a strong oxidizing agent. Maintain strict temperature control to prevent runaway reactions.
Sodium Borohydride Reduction: Sodium borohydride reacts with water and alcohols to produce flammable hydrogen gas.[9][16] Add it slowly and in portions to a cooled solution. Ensure adequate ventilation to prevent the accumulation of hydrogen. The reaction is exothermic.
Purification of Final Product
Crystallization Protocol for (2-(Isoxazol-3-yl)phenyl)methanol:
Dissolve the crude product in a minimum amount of hot ethyl acetate.
Slowly add hexanes until the solution becomes slightly turbid.
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
If crystallization does not occur, scratch the inside of the flask with a glass rod or add a seed crystal.
Collect the crystals by vacuum filtration, wash with a cold mixture of ethyl acetate/hexanes, and dry under vacuum.
Conclusion
The synthetic route and detailed protocols provided in this application note offer a reliable and scalable method for the bulk production of (2-(Isoxazol-3-yl)phenyl)methanol. By adhering to the outlined procedures, researchers and drug development professionals can efficiently produce kilogram quantities of this valuable intermediate with high purity, facilitating the advancement of pharmaceutical research and development programs. The emphasis on process safety, optimization, and control ensures that the synthesis can be implemented effectively in an industrial setting.
References
ACROS Organics. (2011, March 8).
Thermo Fisher Scientific. (2011, March 8).
Fisher Scientific. Safety Data Sheet: 2-Bromobenzaldehyde ethylene acetal.
Benchchem.
Merck Millipore. (2024, July 2). Safety Data Sheet: 2-Bromobenzaldehyde for synthesis.
PubChem. 2-Bromobenzaldehyde.
Ghevade, et al. (2025). Ultrasound-promoted ferrite-catalyzed protocol for synthesizing 3,4-disubstituted isoxazole-5(4H)-ones in aqueous media.
Kamata, K., et al. (2008). 1,3-Dipolar Cycloaddition of Organic Azides to Alkynes by a Dicopper-Substituted Silicotungstate. Journal of the American Chemical Society.
Duan, M., et al. (2022). Synthesis of Isoxazoles via One-Pot Oxidation/Cyclization Sequence from Propargylamines. The Journal of Organic Chemistry.
Benchchem.
University of California, Los Angeles.
Benchchem. Application Notes and Protocols: A Step-by-Step Guide to Performing a Sonogashira Reaction with Long-Chain Iodoalkynes.
Zhou, X., et al. (2022). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Beilstein Journal of Organic Chemistry.
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews.
Doucet, H., & Hierso, J. C. (2007). Palladium-catalysed cross-coupling reactions (Suzuki, Stille, Sonogashira). Topics in Current Chemistry.
University of California, Santa Barbara. (2012, December 14).
Acar, O., & Dincer, I. (2024). Sodium Borohydride (NaBH4)
Ranu, B. C., & Das, A. (2003). A simple and efficient procedure for the reduction of aldehydes and ketones to corresponding alcohols with sodium borohydride in the presence of silica gel. Indian Journal of Chemistry-Section B.
KAUST Repository. Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol.
Chen, et al. (2024).
University of California, Irvine. Sodium Borohydride SOP.
Benchchem.
AIP Publishing. (2025, January 9).
Gollapalli, N. R., et al. (2015).
Cacchi, S., & Fabrizi, G. (2014). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. Beilstein Journal of Organic Chemistry.
Chandrasekhar, S., et al. (2006). Mild and efficient reduction of 2-isoxazolines using NaBH4.NiCl2-6H2O and convenient preparation of N-BOC protected 1,3-aminols and a potentially bioactive tetracyclic heterocycle. Tetrahedron Letters.
Reddit. (2011, August 21). Sonogashira workup.
Dou, G. L., et al. (2013).
Google Patents.
Tota, A., et al. (2024). 1,3-Dipolar Cycloaddition of SF5-Alkynes with Nonstabilized Diazo: Synthesis of Highly Substituted SF5-3H-Pyrazoles. Organic Letters.
International Scientific Organization. (2023, June 29). Methods for Crystal Production of natural compounds; a review of recent advancements.
Vitale, F., et al. (2020).
RSC Publishing.
ArOdes. (2023, November 22).
Frontiers. (2019, February 26). Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions.
Padmavathi, V., et al. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances.
ResearchGate. (2025, October 15).
Organic Chemistry Portal. Isoxazole synthesis.
Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling.
Bhirud, J. D., & Narkhede, H. P. (2021). An Expeditious and Facile Synthesis of Isoxazole Derivatives in Deep Eutectic Solvent. Connect Journals.
Wikipedia. Sonogashira coupling.
Zeynizadeh, B., & Yahyaei, S. (2014). NaBH4/(NH4)2SO4: A Convenient System for Reduction of Carbonyl Compounds to their Corresponding Alcohols in wet-THF. Oriental Journal of Chemistry.
Ghevade, et al. (2025).
Jawalekar, A. M., & Reubsaet, E. (2011). Synthesis of Isoxazoles by Hypervalent Iodine-induced Cycloaddition of Nitrile Oxides to Alkynes. The Royal Society of Chemistry.
Prasetyo, I., & Mita, N. (2016).
Sane, S., et al. (2006). Sonogashira Coupling Reaction with Diminished Homocoupling. The Journal of Organic Chemistry.
Technical Support Center: Optimizing the Synthesis of (2-(Isoxazol-3-yl)phenyl)methanol
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the synthesis of sterically hindered and electronically deactivated heterocyclic scaffolds.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the synthesis of sterically hindered and electronically deactivated heterocyclic scaffolds. The synthesis of (2-(Isoxazol-3-yl)phenyl)methanol is typically achieved via the Suzuki-Miyaura cross-coupling of 3-bromoisoxazole and (2-(hydroxymethyl)phenyl)boronic acid.
While conceptually straightforward, researchers routinely encounter severely depressed yields (< 30%) due to a triad of chemical competing factors: the electronic deactivation of the 3-haloisoxazole, base-catalyzed degradation of the isoxazole ring, and rapid protodeboronation of the ortho-substituted boronic acid. This guide provides mechanistic troubleshooting, quantitative optimization data, and a self-validating experimental protocol to improve your reaction yield to > 85%.
Part 1: Quantitative Data Summary
Optimization of this specific cross-coupling requires balancing catalyst reactivity against the stability limits of the starting materials. Below is a summary of standard versus optimized reaction parameters.
Parameter
Standard Conditions
Optimized Conditions
Mechanistic Rationale
Catalyst
Pd(PPh3)4 (5 mol%)
XPhos Pd G2 (2-5 mol%)
Bulky, electron-rich dialkylbiaryl phosphine ligands dramatically lower the activation energy required for oxidative addition into the deactivated C3–Br bond [3].
Base
Na2CO3 or NaOH
K3PO4 (aq) or CsF
Milder bases prevent nucleophilic attack at the C5 position of the isoxazole, avoiding ring-opening degradation [1].
Solvent
Toluene/EtOH/H2O
1,4-Dioxane/H2O (4:1)
Dioxane improves the solubility of the boronic acid while suppressing the hydrolytic protodeboronation pathway favored by protic solvents like ethanol.
Temperature
100 °C
80 °C
Lowering the thermal kinetic energy minimizes both thermal degradation of the heterocycle and the rate of protodeboronation.
Yield
< 30% (Complex mixture)
> 85% (Clean conversion)
Synergistic suppression of side reactions combined with accelerated transmetalation.
Part 2: Troubleshooting Guide & FAQs
Q1: My reaction turns black immediately, and LC-MS shows a complex mixture of ring-opened products. Why is the isoxazole degrading?
Causality: Isoxazoles are highly sensitive to strong bases and nucleophiles. Under strongly basic conditions (e.g., NaOH, NaOtBu, or even Na2CO3 at high temperatures), the isoxazole ring can undergo deprotonation or direct nucleophilic attack at the C5 position. This triggers a ring-opening event (often via a Neber-like rearrangement or Boulton-Katritzky transposition), generating unstable azirines or nitrile ylides that rapidly hydrolyze into amides or polymerize into black, tarry mixtures (1).
Solution: Switch to a milder base. Anhydrous CsF or aqueous K3PO4 provides sufficient basicity to form the active boronate complex required for transmetalation without triggering the base-catalyzed degradation of the heterocycle.
Q2: I am observing a large amount of benzyl alcohol in my crude mixture, but very little cross-coupled product. What is happening?
Causality: You are observing protodeboronation—the hydrolytic cleavage of the C–B bond of your (2-(hydroxymethyl)phenyl)boronic acid. Ortho-hydroxymethyl phenylboronic acids are exceptionally prone to this side reaction. The proximal hydroxyl group coordinates to the empty p-orbital of the boron atom, increasing its susceptibility to hydrolysis. Furthermore, the ortho-substitution creates steric hindrance, which slows down the transmetalation step, giving the protodeboronation pathway more time to dominate (2).
Solution: To outcompete protodeboronation, you must accelerate the catalytic cycle. Use a highly active precatalyst like XPhos Pd G2. Additionally, lower the reaction temperature to 80 °C and strictly control your water stoichiometry (use a 4:1 Dioxane/Water ratio). If the issue persists, consider protecting the benzylic alcohol as a TBS ether prior to coupling.
Q3: The oxidative addition seems extremely slow; unreacted 3-bromoisoxazole remains after 24 hours. Can I use 3-iodoisoxazole instead?
Causality: The C3 position of the isoxazole ring is electronically deactivated compared to the C5 position. This makes the C3–Br bond highly reluctant to undergo oxidative addition with standard, first-generation catalysts like Pd(PPh3)4. While switching to 3-iodoisoxazole increases reactivity, it introduces instability and higher reagent costs.
Solution: Retain the 3-bromoisoxazole but upgrade your ligand architecture. Dialkylbiaryl phosphine ligands like XPhos create an electron-rich, sterically demanding palladium center that forces the reductive elimination while dramatically lowering the activation energy for the oxidative addition of deactivated heteroaryl bromides (3).
Part 3: Mechanistic Pathway Visualization
The diagram below maps the catalytic cycle, explicitly highlighting where standard conditions fail (red nodes) and how the optimized parameters bypass these dead-ends.
Fig 1. Mechanistic pathways and failure points in the Suzuki coupling of 3-bromoisoxazole.
Part 4: Optimized Experimental Protocol
This protocol is designed as a self-validating system. Visual cues and TLC checkpoints are included to ensure causality and reaction integrity at each step.
Degassing (Critical Step): In an oven-dried Schlenk flask, combine 1,4-Dioxane (8 mL) and deionized H2O (2 mL). Sparge the solvent mixture with Argon for at least 15 minutes. Rationale: Oxygen rapidly degrades electron-rich phosphine ligands like XPhos, leading to catalyst death.
Reagent Loading: Add 3-bromoisoxazole (148 mg, 1.0 mmol), (2-(hydroxymethyl)phenyl)boronic acid (228 mg, 1.5 mmol), and K3PO4 (424 mg, 2.0 mmol) to the flask.
Catalyst Addition: Add XPhos Pd G2 (23.6 mg, 0.03 mmol) under a positive stream of Argon. Seal the flask and evacuate/backfill with Argon three times.
Reaction Initiation: Submerge the flask in a pre-heated oil bath at 80 °C.
Self-Validation Checkpoint: Monitor the reaction color. A successful XPhos Pd G2 catalytic cycle will maintain a homogeneous yellow-to-orange solution. A rapid shift to an opaque, dark black color within the first 30 minutes indicates catalyst precipitation (Pd black formation), usually due to inadequate degassing or base-induced ligand stripping.
Monitoring: After 2 hours, sample the reaction for TLC/LC-MS.
Self-Validation Checkpoint: Check for a highly polar UV-active spot (benzyl alcohol). If protodeboronation outpaces product formation, immediately cool the reaction to 70 °C for subsequent runs.
Workup: Once complete (typically 3-4 hours), cool to room temperature. Dilute with EtOAc (20 mL) and wash with saturated aqueous NH4Cl (15 mL) to neutralize the base and quench the reaction. Extract the aqueous layer with EtOAc (2 × 15 mL).
Purification: Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure (2-(Isoxazol-3-yl)phenyl)methanol.
References
Isoxazole to oxazole: a mild and unexpected transformation
Source: RSC Publishing
URL:[Link]
Expanding the Role of Boron in New Drug Chemotypes: Properties, Chemistry, Pharmaceutical Potential of Hemiboronic Naphthoids
Source: ACS Publications
URL:[Link]
Expeditious Lead Optimization of Isoxazole-Containing Influenza A Virus M2-S31N Inhibitors Using the Suzuki–Miyaura Cross-Coupling Reaction
Source: ACS Publications
URL:[Link]
Troubleshooting common impurities in (2-(Isoxazol-3-yl)phenyl)methanol preparation
Welcome to the Technical Support Center. As application scientists and process chemists, we know that synthesizing functionalized heterocyclic building blocks like (2-(Isoxazol-3-yl)phenyl)methanol (CAS: 1823367-17-4) pr...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As application scientists and process chemists, we know that synthesizing functionalized heterocyclic building blocks like (2-(Isoxazol-3-yl)phenyl)methanol (CAS: 1823367-17-4) presents unique chemoselectivity challenges.
This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you control impurities—whether you are utilizing a controlled borohydride reduction or a palladium-catalyzed cross-coupling route.
Synthetic Workflows & Impurity Pathways
Understanding the mechanistic divergence between product formation and impurity generation is the first step in process optimization. The diagram below illustrates the two primary synthetic routes and their respective failure modes.
Workflow of (2-(Isoxazol-3-yl)phenyl)methanol synthesis and common impurity generation pathways.
Troubleshooting & FAQs
Q1: During the NaBH₄ reduction of 2-(isoxazol-3-yl)benzaldehyde, I observe a highly polar, UV-active impurity. LC-MS shows a mass of [M+2] or [M+4]. What is happening?
Root Cause (Causality): You are observing the reductive cleavage of the isoxazole N–O bond. The N–O bond in isoxazoles is relatively labile and highly susceptible to cleavage by hydride donors, especially at elevated temperatures or with excess reagent . The hydride attacks the C=N bond or coordinates with the oxygen, leading to rapid ring scission that yields
-amino enones or fully reduced 1,3-amino alcohols .
Resolution & Self-Validating Protocol:
Stoichiometric Control: Limit NaBH₄ to exactly 0.5 – 0.75 molar equivalents. Since one mole of NaBH₄ provides four hydrides, 0.5 eq is theoretically sufficient, but a slight excess ensures kinetic completion without risking the heterocycle.
Thermal Control: Maintain the reaction strictly at 0 °C. Do not allow it to warm to room temperature.
Validation: Quench a 50 µL reaction aliquot into 0.5 mL of saturated aqueous NH₄Cl and extract with EtOAc. TLC (Hexanes/EtOAc 1:1) should show the disappearance of the aldehyde (R_f ~0.6) without the appearance of baseline polar spots (R_f <0.1).
Q2: I am synthesizing the compound via Suzuki-Miyaura coupling of (2-(hydroxymethyl)phenyl)boronic acid and 3-bromoisoxazole. My yield is low, and I see a major impurity at m/z 214. What is this?
Root Cause (Causality): The impurity at m/z 214 is 2,2'-bis(hydroxymethyl)biphenyl, the homocoupling product of your boronic acid. 3-Bromoisoxazole is an electron-deficient and sometimes sluggish electrophile during the oxidative addition step . If oxidative addition is slow and trace oxygen is present in the solvent, the Pd(0) catalyst forms a peroxo-complex that acts as an oxidant, facilitating the transmetalation of two equivalents of boronic acid and subsequent reductive elimination of the homocoupled dimer.
Resolution & Self-Validating Protocol:
Rigorous Deoxygenation: Sparging the solvent system (e.g., 1,4-Dioxane/H₂O 4:1) with Argon for a minimum of 30 minutes is mandatory.
Catalyst Selection: Switch to a bidentate, highly active catalyst like Pd(dppf)Cl₂ to accelerate the oxidative addition into the challenging C–Br bond of the isoxazole.
Validation: Monitor the reaction via LC-MS at 254 nm. A successfully deoxygenated protocol will yield a homocoupling peak area of <5% relative to the target product.
Q3: My aldehyde reduction stalls at 90% conversion. Adding more NaBH₄ causes the N–O cleavage mentioned in Q1. How do I drive it to completion safely?
Root Cause (Causality): The reduction of benzaldehydes with ortho-coordinating groups (like the isoxazole ring) can experience kinetic stalling. The newly formed alkoxide can coordinate with the boron species, creating a stable localized complex that traps remaining hydrides and prevents them from reaching unreacted starting material.
Resolution & Self-Validating Protocol:
Luche-Type Additive: Introduce a mild Lewis acid catalyst (e.g., CeCl₃·7H₂O, 0.1 eq). Cerium selectively activates the carbonyl carbon, increasing its electrophilicity without increasing the hydride's nucleophilicity toward the N–O bond.
Validation: The reaction should reach >99% conversion within 15 minutes of NaBH₄ addition at 0 °C.
Quantitative Data: Impurity Profiling
Use the following table to rapidly identify and remediate side products based on your analytical data.
Impurity
Structure / Type
Origin Pathway
LC-MS Signature
Prevention Strategy
-Amino Enone
N–O Ring Cleavage
Over-reduction (NaBH₄)
m/z 178 [M+2]
Strict temp control (0 °C), limit NaBH₄ to 0.5–0.75 eq.
Causality: Portion-wise addition prevents localized exothermic spikes that could raise the temperature and cause heterocycle degradation.
Monitoring: Stir at 0 °C for 30 minutes. Monitor by TLC (Hexanes/EtOAc 1:1).
Quenching (Critical): Once the aldehyde is consumed, quench strictly at 0 °C by the dropwise addition of saturated aqueous NH₄Cl (15 mL).
Causality: NH₄Cl safely destroys unreacted hydride without generating the strong basic conditions (like NaOH) that could degrade the product during workup.
Isolation: Extract the aqueous layer with EtOAc (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the target alcohol.
Protocol B: Anaerobic Suzuki-Miyaura Coupling
This protocol minimizes oxidative homocoupling by ensuring rapid oxidative addition and an oxygen-free environment.
Reagent Loading: Charge an oven-dried Schlenk flask with (2-(hydroxymethyl)phenyl)boronic acid (1.2 eq, 12.0 mmol), 3-bromoisoxazole (1.0 eq, 10.0 mmol), K₂CO₃ (2.5 eq, 25.0 mmol), and Pd(dppf)Cl₂ (0.05 eq, 0.5 mmol).
Degassing (Critical Step): Add a mixture of 1,4-Dioxane/H₂O (4:1 v/v, 100 mL, 0.1 M). Sparge the heterogeneous mixture with Argon gas through a submerged needle for exactly 30 minutes.
Causality: Complete removal of dissolved oxygen is mandatory to prevent the Pd-catalyzed oxidative homocoupling of the boronic acid.
Heating: Seal the flask and heat the mixture to 80 °C under a positive Argon atmosphere for 12 hours.
Causality: 80 °C provides sufficient thermal energy for the sluggish oxidative addition of 3-bromoisoxazole without thermally degrading the palladium catalyst.
Workup: Cool to room temperature. Filter the mixture through a pad of Celite to remove Pd black, washing the pad with EtOAc (50 mL). Partition the filtrate between EtOAc and water, extract the aqueous layer, dry the organics over Na₂SO₄, and purify via flash column chromatography.
References
Title: Copper-Catalyzed Reductive Ring-Cleavage of Isoxazoles: Synthesis of Fluoroalkylated Enaminones and Application for the Preparation of Celecoxib, Deracoxib, and Mavacoxib
Source: The Journal of Organic Chemistry (ACS Publications)
URL: [Link]
Title: In vitro metabolism studies on the isoxazole ring scission in the anti-inflammatory agent leflunomide to its active alpha-cyanoenol metabolite A771726
Source: Drug Metabolism and Disposition (ASPET / PubMed)
URL: [Link]
Title: Discovery of (1S,2R,3R)-2,3-Dimethyl-2-phenyl-1-sulfamidocyclopropanecarboxylates: Novel and Highly Selective Aggrecanase Inhibitors
Source: Journal of Medicinal Chemistry (ACS Publications)
URL: [Link]
Troubleshooting
Best purification and recrystallization techniques for crude (2-(Isoxazol-3-yl)phenyl)methanol
Technical Support Center: Purification & Recrystallization of (2-(Isoxazol-3-yl)phenyl)methanol Welcome to the Technical Support Center for the isolation and purification of (2-(Isoxazol-3-yl)phenyl)methanol (CAS No. 182...
Author: BenchChem Technical Support Team. Date: April 2026
Technical Support Center: Purification & Recrystallization of (2-(Isoxazol-3-yl)phenyl)methanol
Welcome to the Technical Support Center for the isolation and purification of (2-(Isoxazol-3-yl)phenyl)methanol (CAS No. 1823367-17-4)[1]. This bifunctional molecule features both a polar benzylic alcohol and a moderately polar, electron-deficient isoxazole ring. These dual functionalities often lead to complex solubility profiles, making purification challenging. This guide provides field-proven troubleshooting strategies, quantitative solvent data, and self-validating protocols to ensure the high-yield recovery of >98% pure product.
Part 1: Troubleshooting Guide & FAQs
Q1: My crude (2-(Isoxazol-3-yl)phenyl)methanol "oils out" instead of forming crystals during recrystallization. Why does this happen, and how can I fix it?Causality & Solution: Oiling out (liquid-liquid phase separation) occurs when the melting point of the crude mixture is depressed below the temperature at which the compound saturates the solvent. Because this molecule has a polar hydroxyl group and a lipophilic phenyl-isoxazole core, rapid addition of a non-polar anti-solvent (like hexane) disrupts the hydrogen-bonding network too quickly.
Fix: Ensure all volatile organic extraction solvents are completely removed under reduced pressure prior to crystallization[2]. Re-dissolve the oil in a slightly larger volume of the "good" solvent (hot ethyl acetate). Add the anti-solvent (hexane) dropwise only until faint, persistent cloudiness appears, then immediately add a few drops of hot ethyl acetate to clear the solution before allowing it to cool very slowly to room temperature. Scratching the inside of the flask with a glass rod can provide micro-abrasions that serve as nucleation sites to initiate crystal growth[2].
Q2: How do I effectively separate the desired regioisomer from unreacted starting materials and furoxan byproducts?Causality & Solution: Isoxazole synthesis often yields regioisomers with nearly identical polarities. The benzylic alcohol group dominates the retention factor (
Rf
) on normal-phase silica.
Fix: Flash column chromatography is the most reliable method for separating these closely related species[3]. Use a shallow gradient of Hexane/Ethyl Acetate. The isoxazole ring is highly UV-active, allowing for easy visualization on TLC plates containing a fluorescent indicator (F254) under a 254 nm UV lamp as dark spots[2].
Q3: What is the optimal solvent system for recrystallizing this specific isoxazole-alcohol hybrid?Causality & Solution: A two-solvent system is ideal. Ethyl acetate acts as the "good" solvent, solvating the molecule via dipole-dipole interactions and hydrogen bonding. Hexane acts as the "anti-solvent," selectively decreasing the solubility of the aromatic core[4]. Alternatively, for highly pure crude batches, hot ethanol/water can be used, as the water forces the hydrophobic phenyl-isoxazole out of solution upon cooling[2].
Q4: My compound appears to degrade during silica gel chromatography. What is the mechanism, and how can I prevent it?Causality & Solution: The isoxazole ring can be sensitive to the slightly acidic nature of standard silica gel, particularly if the column is run slowly or the compound is left on the stationary phase for extended periods.
Fix: Neutralize the silica gel by pre-treating the column with 1% triethylamine (Et
3
N) in hexanes before loading your sample. Alternatively, utilize a rapid flash chromatography system to minimize residence time. Group-assisted purification strategies can sometimes avoid chromatography entirely if the crude purity is high enough[5].
Part 2: Quantitative Data & Solvent Selection
Table 1: Solvent Systems for Recrystallization of Isoxazole Derivatives
Solvent System
Ratio (v/v)
Role / Mechanism
Efficacy for (2-(Isoxazol-3-yl)phenyl)methanol
Ethyl Acetate / Hexane
1:3 to 1:5
EtOAc solvates the OH group; Hexane precipitates the aromatic core.
Excellent – High yield, sharp melting point, minimizes oiling out[4].
Self-Validating Step: The use of a gradient ensures that non-polar impurities elute first, preventing them from co-eluting with the product when the solvent polarity is increased.
Preparation: Pack a glass column with silica gel (230-400 mesh) using 100% hexanes. If degradation is a concern, add 1% Et
3
N to the packing solvent.
Loading: Dissolve the crude (2-(Isoxazol-3-yl)phenyl)methanol in a minimal amount of dichloromethane (DCM). Apply evenly to the top of the silica bed.
Elution:
Elute with 2 column volumes (CV) of 100% Hexane to remove non-polar byproducts.
Transition to 90:10 Hexane/EtOAc for 3 CVs.
Elute with 80:20 Hexane/EtOAc. Monitor fractions via TLC (UV 254 nm). The product typically elutes here.
Recovery: Combine fractions containing the pure product (
Rf≈0.2
) and concentrate under reduced pressure at 35°C to yield a pale solid or viscous oil.
Self-Validating Step: Hot filtration removes insoluble polymeric byproducts, ensuring the final crystals are not contaminated by particulate matter serving as false nucleation sites.
Dissolution: Place the semi-pure solid (from Protocol A) in a clean Erlenmeyer flask. Add a minimal volume of hot ethyl acetate (approx. 4-5 mL/g of compound) while swirling on a hot plate until completely dissolved[4].
Hot Filtration: If the solution is cloudy or contains particulates, filter it rapidly through a pre-warmed fluted filter paper.
Anti-Solvent Addition: Keep the solution hot. Add hot n-hexane dropwise until a faint, persistent cloudiness is observed (typically a 1:3 ratio of EtOAc to Hexane)[4].
Clarification: Add 1-2 drops of hot ethyl acetate just until the solution becomes clear again.
Crystallization: Remove the flask from the heat. Allow it to cool undisturbed to room temperature for 2 hours, then transfer to an ice bath (4°C) for 1 hour to maximize yield.
Isolation: Collect the white crystals via vacuum suction filtration. Wash the filter cake with ice-cold hexane to remove residual mother liquor. Dry under high vacuum.
Part 4: Workflows and Visualizations
Figure 1: Decision matrix for the purification of crude (2-(Isoxazol-3-yl)phenyl)methanol.
Figure 2: Step-by-step two-solvent recrystallization workflow using EtOAc/Hexane.
Part 5: References
National Institutes of Health (NIH). "Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media". PubMed Central. URL:[Link]
Google Patents. "CN106146424A - A kind of preparation method of 5-methyl-3,4-diphenyl isoxazole". Google Patents. URL:
Ideal solvent selection for dissolving and reacting (2-(Isoxazol-3-yl)phenyl)methanol
Answering your request, here is the technical support guide. Technical Support Center: (2-(Isoxazol-3-yl)phenyl)methanol Welcome to the dedicated technical support guide for handling (2-(Isoxazol-3-yl)phenyl)methanol. Th...
Author: BenchChem Technical Support Team. Date: April 2026
Answering your request, here is the technical support guide.
Technical Support Center: (2-(Isoxazol-3-yl)phenyl)methanol
Welcome to the dedicated technical support guide for handling (2-(Isoxazol-3-yl)phenyl)methanol. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile building block. We will move beyond simple solvent lists to provide a deeper understanding of the interplay between the solvent, the substrate, and the desired chemical transformation. Our goal is to empower you to make informed decisions, troubleshoot challenges, and optimize your reaction conditions with confidence.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the dissolution and handling of (2-(Isoxazol-3-yl)phenyl)methanol.
Q1: What are the key structural features of (2-(Isoxazol-3-yl)phenyl)methanol that influence solvent selection?
Answer: Understanding the molecule's structure is the first step to selecting an appropriate solvent. This compound has three key regions that dictate its solubility and reactivity:
Benzylic Alcohol (-CH₂OH): This is a polar, protic functional group capable of hydrogen bonding (both as a donor and acceptor). This feature suggests solubility in polar solvents.[1]
Phenyl Ring: A nonpolar, aromatic ring that contributes to the molecule's lipophilicity.
Isoxazole Ring: A polar, aromatic heterocycle containing nitrogen and oxygen atoms, which can act as hydrogen bond acceptors.[2]
The combination of these features gives the molecule a balanced polarity, making it unlikely to dissolve well in purely nonpolar solvents like hexanes or highly polar, aqueous systems without co-solvents.
Table 1: Physicochemical Properties of (2-(Isoxazol-3-yl)phenyl)methanol
Property
Value
Implication for Solubility
Molecular Formula
C₁₀H₉NO₂
-
Molecular Weight
175.18 g/mol
-
Calculated LogP
1.8339
Indicates moderate lipophilicity; solubility in organic solvents is expected.[1]
H-Bond Donors
1
The alcohol group promotes solubility in protic solvents.[1]
H-Bond Acceptors
3
The alcohol and isoxazole heteroatoms enhance solubility in polar solvents.[1]
| TPSA (Topological Polar Surface Area) | 46.26 Ų | Suggests moderate polarity and potential for membrane permeability.[1] |
Q2: I'm struggling with initial dissolution. Which solvents should I try first?
Answer: For initial trials, begin with moderately polar solvents that can effectively solvate both the polar and nonpolar regions of the molecule. If the compound fails to dissolve at room temperature, gentle heating (e.g., to 40-50 °C) can be attempted, but monitor for any signs of degradation.
A systematic screening approach is recommended. The following workflow provides a logical progression for identifying a suitable solvent.
Caption: A workflow for systematic solvent screening.
Q3: Can I use a solvent mixture or co-solvent system?
Answer: Absolutely. Co-solvent systems are an excellent strategy when a single solvent fails. For example, if your compound is sparingly soluble in toluene but your reaction requires a nonpolar medium, adding a small amount of a more polar solvent like THF or DMF can significantly improve solubility.[3] A common practice is to first dissolve the compound in a minimum amount of a high-solubility solvent (e.g., DMF) and then dilute this stock solution into the less-solubilizing reaction solvent, provided the compound does not precipitate.[3]
Part 2: Troubleshooting Guides for Specific Reactions
The ideal solvent does more than just dissolve reactants; it actively influences the reaction's mechanism, rate, and outcome. This section provides guidance for common transformations involving the benzylic alcohol of (2-(Isoxazol-3-yl)phenyl)methanol.
Issue 1: Low Yield or No Reaction in Nucleophilic Substitution
Nucleophilic substitution at the benzylic position is highly dependent on the reaction mechanism (Sₙ1 or Sₙ2), which is directly controlled by your choice of solvent.
Causality:
Sₙ1 reactions proceed through a planar benzylic carbocation intermediate. These are favored by polar protic solvents (e.g., ethanol, methanol, water) which can stabilize this charged intermediate through hydrogen bonding.[4][5]
Sₙ2 reactions involve a backside attack by the nucleophile in a single, concerted step. These reactions are favored by polar aprotic solvents (e.g., DMF, DMSO, acetonitrile).[6][7] These solvents solvate the counter-ion of the nucleophile but leave the nucleophile itself "naked" and highly reactive. Using a protic solvent in an Sₙ2 reaction can create a "solvent cage" around the nucleophile, drastically reducing its reactivity.[4][8]
Technical Support Center: Troubleshooting Isoxazole Ring-Opening Side Reactions
Welcome to the Isoxazole Synthesis Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the unexpected degradation of their isoxazole intermediates.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Isoxazole Synthesis Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the unexpected degradation of their isoxazole intermediates. The isoxazole scaffold is a privileged structure in drug discovery, but its intrinsic reactivity—specifically the lability of the N-O bond—requires precise experimental control.
This guide is designed to decode the mechanistic causality behind isoxazole ring-opening side reactions and provide you with field-proven, self-validating protocols to preserve ring integrity during your synthetic workflows.
FAQ 1: Why does my isoxazole derivative decompose during standard workups or functionalization reactions?
The Science Behind the Issue:
The isoxazole ring is uniquely sensitive due to the relatively weak N-O bond. When unexpected decomposition occurs, it is almost always driven by one of two mechanistic pathways: base-promoted elimination or reductive cleavage [1].
If your isoxazole is unsubstituted at the C3 position, it is highly vulnerable to strong bases. The C3 proton is relatively acidic. Deprotonation at this site generates a localized carbanion that triggers an E1cB-like electron cascade, forcefully stretching and ultimately cleaving the N-O bond to yield a cyanoenolate [2]. Furthermore, computational studies have shown that the transition state for this base-promoted opening involves significant N-O bond stretching while the general shape of the ring briefly remains intact before catastrophic fragmentation [3].
Logic flow of base-promoted isoxazole ring cleavage.
FAQ 2: How can I prevent base-catalyzed ring opening during cross-coupling or workup?
The Solution:
To preserve the ring, you must strictly control the basicity of your reaction medium. The key is to select a base whose conjugate acid pKa is lower than the pKa required to deprotonate the C3-H of the isoxazole.
Alternatively, if your synthetic route allows, design your scaffold to be 3,5-disubstituted . By occupying both the C3 and C5 positions with alkyl or aryl groups, you eliminate the acidic protons entirely, rendering the isoxazole ring remarkably stable to both oxidizing agents and strong bases [4].
Quantitative Base Selection Guide:
Base Type
Example Reagents
Conjugate Acid pKa
Isoxazole Ring Stability
Mechanistic Consequence
Strong Alkoxides / Hydroxides
NaOH, KOH, NaOMe
~15.5 - 16.0
Low
Rapid C3-H deprotonation leading to irreversible cyanoenolate formation.
Carbonates
K₂CO₃, Cs₂CO₃
~10.3
Moderate
Safe at room temperature; prolonged heating may induce slow cleavage.
Tertiary Amines
Et₃N, DIPEA
~10.7
High
Insufficient basicity to deprotonate C3-H; safe for cross-coupling reactions.
Bicarbonates
NaHCO₃
~6.4
Excellent
Completely safe for aqueous workups and mild neutralizations.
FAQ 3: What is the safest protocol for reducing a peripheral group (like a nitro or alkene) without cleaving the N-O bond?
The Science Behind the Issue:
Standard catalytic hydrogenation (e.g., H₂ with Pd/C or Raney Nickel) is a classic, intentional method used to cleave the isoxazole N-O bond to synthesize β-amino enones [5]. If your goal is to reduce a different functional group on the molecule while keeping the isoxazole intact, you must abandon standard hydrogenation in favor of chemoselective electron-transfer methods.
Decision tree for selecting reductive conditions in isoxazole synthesis.
Validated Protocol: Chemoselective Nitro Reduction via Modified Béchamp Method
This protocol utilizes Iron and Ammonium Chloride to selectively reduce nitro groups to amines without providing the catalytic hydrogen necessary to undergo N-O hydrogenolysis.
Step-by-Step Methodology:
Solvent Preparation: Dissolve the nitro-isoxazole derivative (1.0 equiv.) in a mixture of Ethanol and Water (4:1 v/v) to achieve a 0.2 M concentration. Causality: The protic solvent mixture ensures solubility of both the organic substrate and the inorganic salts required for the electron transfer.
Reagent Addition: Add Ammonium Chloride (NH₄Cl, 5.0 equiv.) followed by Iron powder (Fe, 10.0 equiv., ~325 mesh). Causality: NH₄Cl acts as a mild proton source (pKa ~9.2) that activates the iron surface by removing oxide layers, without creating the strongly acidic conditions that could promote alternative degradation.
Reaction Execution: Heat the suspension to 70 °C under vigorous mechanical stirring for 2-4 hours. Causality: Vigorous stirring is critical. The reduction occurs at the solid-liquid interface of the iron powder; poor stirring leads to incomplete conversion.
Self-Validation Checkpoint (LC-MS): Monitor the reaction. A successful reduction of
−NO2
to
−NH2
yields a mass shift of -30 Da . If you observe a mass shift corresponding to +2 Da relative to your expected product, N-O bond cleavage has occurred (forming the β-amino enone).
Workup: Filter the hot reaction mixture through a tightly packed pad of Celite to remove the iron sludge. Wash the filter cake generously with hot ethyl acetate.
Isolation: Concentrate the filtrate under reduced pressure to remove ethanol. Extract the aqueous residue with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the chemoselectively reduced amino-isoxazole.
References
Troubleshooting guide for the synthesis of isoxazole derivatives - Benchchem. Benchchem.
Proposed mechanisms for the metabolic isoxazole ring opening in the anti-inflammatory agent leflunomide. ResearchGate.
Transition State of the Base-Promoted Ring-Opening of Isoxazoles. Theoretical Prediction of Catalytic Functionalities and Design of Haptens for Antibody Production. Journal of the American Chemical Society.
Synthetic reactions using isoxazole compounds. HETEROCYCLES.
The Isoxazole Ring System: A Technical Guide to Fundamental Reactivity - Benchchem. Benchchem.
Reference Data & Comparative Studies
Validation
A Senior Application Scientist's Guide to the Structural Elucidation of (2-(Isoxazol-3-yl)phenyl)methanol: A Comparative NMR Analysis
For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel heterocyclic compounds, the unambiguous determination of their molecular structure is paramount. This...
Author: BenchChem Technical Support Team. Date: April 2026
For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel heterocyclic compounds, the unambiguous determination of their molecular structure is paramount. This guide provides an in-depth technical analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for (2-(Isoxazol-3-yl)phenyl)methanol. In the absence of directly published spectra for this specific molecule, this guide leverages a comparative approach, drawing upon spectral data from structurally analogous compounds to provide a robust predictive reference. Furthermore, we will explore alternative analytical techniques and present a comprehensive experimental protocol for acquiring high-quality NMR data.
Predicted NMR Spectral Data for (2-(Isoxazol-3-yl)phenyl)methanol
The structure of (2-(Isoxazol-3-yl)phenyl)methanol combines a substituted phenyl ring with an isoxazole heterocycle. The predicted chemical shifts are based on the principle of substituent effects, where the electronic environment of each nucleus is influenced by its neighboring atoms and functional groups.
Table 1: Predicted ¹H NMR Spectral Data for (2-(Isoxazol-3-yl)phenyl)methanol in CDCl₃
Proton (H)
Predicted Chemical Shift (δ, ppm)
Predicted Multiplicity
Predicted Coupling Constant (J, Hz)
Rationale for Prediction
H-4' (Isoxazole)
6.40 - 6.60
d
~1.6 - 2.0
The proton at the C4 position of the isoxazole ring typically appears as a doublet due to coupling with the H-5' proton. Its chemical shift is influenced by the electron-withdrawing nature of the isoxazole ring.[1]
H-5' (Isoxazole)
8.25 - 8.45
d
~1.6 - 2.0
The proton at the C5 position of the isoxazole ring is generally more deshielded than H-4' and also appears as a doublet.[1]
H-3 to H-6 (Phenyl)
7.30 - 7.80
m
-
The four protons on the ortho-substituted phenyl ring will exhibit complex splitting patterns (multiplet) due to mutual coupling. Their chemical shifts are in the typical aromatic region.
-CH₂- (Methanol)
4.70 - 4.90
s
-
The benzylic protons of the methanol group are expected to appear as a singlet, assuming no coupling with the hydroxyl proton. The chemical shift is downfield due to the adjacent aromatic ring and oxygen atom.
-OH (Methanol)
Variable (Broad s)
br s
-
The chemical shift of the hydroxyl proton is highly dependent on concentration, temperature, and solvent. It often appears as a broad singlet and may exchange with residual water in the solvent.
Table 2: Predicted ¹³C NMR Spectral Data for (2-(Isoxazol-3-yl)phenyl)methanol in CDCl₃
Carbon (C)
Predicted Chemical Shift (δ, ppm)
Rationale for Prediction
C-3' (Isoxazole)
160.0 - 163.0
This carbon is attached to nitrogen and is part of the isoxazole ring, leading to a downfield chemical shift.[1]
C-4' (Isoxazole)
98.0 - 102.0
The C4 carbon of the isoxazole ring is typically found in this upfield region of the aromatic carbons.[1]
C-5' (Isoxazole)
168.0 - 172.0
Similar to C-3', this carbon is part of the heterocyclic ring and bonded to oxygen, resulting in a significant downfield shift.[1]
C-1 (Phenyl)
138.0 - 142.0
This is the quaternary carbon of the phenyl ring attached to the methanol group.
C-2 (Phenyl)
128.0 - 132.0
This is the quaternary carbon of the phenyl ring attached to the isoxazole ring.
C-3 to C-6 (Phenyl)
125.0 - 130.0
These carbons of the phenyl ring will have chemical shifts in the typical aromatic region, with variations based on their position relative to the two substituents.
-CH₂- (Methanol)
62.0 - 66.0
The benzylic carbon of the methanol group is shielded compared to the aromatic carbons.
Comparative Analysis with Structurally Related Compounds
To substantiate our predictions, we will compare the expected spectral features with published data for similar molecules.
Comparison with 3-Phenylisoxazole Derivatives
The isoxazole core is a key feature of our target molecule. Examining the NMR data of various 3-phenylisoxazole derivatives provides a baseline for the isoxazole ring protons and carbons. For instance, in 5-phenyl-3-(quinolin-2-yl)isoxazole, the isoxazole proton (H-4') appears at 7.39 ppm as a singlet, and the isoxazole carbons (C-3', C-4', C-5') resonate at approximately 164.2, 98.6, and 170.6 ppm, respectively[2]. These values are in close agreement with our predictions.
Comparison with ortho-Substituted Phenylmethanol Derivatives
The ortho-disubstituted phenyl ring with a methanol group is the other major component. In (2-Amino-3-methyl-phenyl)methanol, the benzylic -CH₂- protons are observed, and the aromatic protons show a complex multiplet, which is expected for a substituted benzene ring[3]. The presence of two different substituents on the phenyl ring in our target molecule will lead to a more complex splitting pattern for the aromatic protons compared to simpler monosubstituted analogs.
Experimental Protocol for NMR Data Acquisition
To obtain high-quality ¹H and ¹³C NMR spectra for (2-(Isoxazol-3-yl)phenyl)methanol, the following experimental protocol is recommended.
Sample Preparation
Compound Purity: Ensure the sample is of high purity (≥98% as confirmed by a supplier like ChemScene or through purification techniques like chromatography) to avoid signals from impurities[4].
Solvent Selection: Deuterated chloroform (CDCl₃) is a common choice for small organic molecules. Alternatively, deuterated dimethyl sulfoxide (DMSO-d₆) can be used, which may help in observing the hydroxyl proton due to hydrogen bonding.
Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent in a standard 5 mm NMR tube.
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0.00 ppm).
NMR Instrument Parameters
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion, especially for resolving the complex multiplets in the aromatic region.
¹H NMR:
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
Acquisition Time: ~2-3 seconds.
Relaxation Delay: 1-2 seconds.
Number of Scans: 16-64 scans, depending on the sample concentration.
¹³C NMR:
Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments) to obtain singlets for all carbon signals.
Acquisition Time: ~1-2 seconds.
Relaxation Delay: 2-5 seconds.
Number of Scans: 1024-4096 scans, as ¹³C has a low natural abundance.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the structural elucidation process using NMR.
Caption: Workflow for NMR-based structural elucidation.
Alternative and Complementary Analytical Techniques
While NMR is a powerful tool for structural determination, employing orthogonal techniques provides a more comprehensive characterization and validates the proposed structure.
Table 3: Comparison of Analytical Techniques for Structural Elucidation
Technique
Information Provided
Advantages
Limitations
Mass Spectrometry (MS)
Molecular weight and fragmentation pattern.
High sensitivity, provides molecular formula with high resolution MS.
Does not provide detailed connectivity information.
Infrared (IR) Spectroscopy
Presence of functional groups (e.g., -OH, C=N, C-O).
Fast, non-destructive, good for identifying key functional groups.
Complex spectra can be difficult to interpret fully, not ideal for complete structure determination.
X-ray Crystallography
Absolute 3D structure of the molecule in the solid state.
Provides unambiguous structural determination.
Requires a suitable single crystal, which can be challenging to grow.
Elemental Analysis
Percentage composition of C, H, N, etc.
Confirms the empirical and molecular formula.
Does not provide structural information.
Conclusion
This guide provides a detailed predictive and comparative analysis of the ¹H and ¹³C NMR spectral data for (2-(Isoxazol-3-yl)phenyl)methanol. By leveraging data from structurally similar compounds, we have established a reliable reference for researchers working with this and related molecules. The outlined experimental protocol offers a clear path to acquiring high-quality data, and the discussion of alternative techniques underscores the importance of a multi-faceted approach to structural characterization in modern drug discovery and chemical research.
References
Hockstedler, A. N., et al. (2025). 13C NMR Spectroscopy of Heterocycles: 1-Phenyl-3-aryl/t-butyl-5-arylpyrazoles. Journal of Heterocyclic Chemistry.
Supporting Information for: Palladium-Catalyzed [3 + 2] Cycloaddition of Vinylcyclopropanes and Nitriles: A Practical Entry to Functionalized Pyrroles. (n.d.).
Koparir, M., et al. (2015). Substituent effect study on experimental ¹³C NMR chemical shifts of (3-(substituted phenyl)-cis-4,5-dihydroisoxazole-4,5-diyl)bis(methylene)
Perješ, P., et al. (2012). Substituent effect on IR, 1H and 13C NMR spectral data in n-(substituted phenyl)-2-cyanoacetamides. SciSpace.
Vashisht, K., et al. (2024). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. Repozytorium UR.
Author: BenchChem Technical Support Team. Date: April 2026
In-Depth Reactivity Comparison: Isoxazole vs. Oxazole Substituted Benzyl Alcohols
Executive Summary & Strategic Context
In medicinal chemistry and drug development, five-membered aromatic heterocycles like isoxazole and oxazole are frequently employed as bioisosteres to modulate pharmacokinetic properties, improve target binding, and enhance metabolic stability[1]. However, their distinct heteroatom arrangements—1,2-positioning in isoxazole versus 1,3-positioning in oxazole—impart profoundly different electronic and physical properties[1].
When these heterocycles are substituted onto a benzyl alcohol scaffold (forming, for example, (isoxazol-yl)phenylmethanol or (oxazol-yl)phenylmethanol), their divergent electronic effects directly dictate the reactivity of the benzylic position. This guide provides an objective, data-driven comparison of their physicochemical profiles, oxidative susceptibility, reductive stability, and photochemical behavior to guide rational synthetic design.
Electronic & Physicochemical Profiling
The fundamental reactivity differences between these two scaffolds stem from the spatial relationship of the nitrogen and oxygen atoms. The adjacent electronegative atoms in the isoxazole ring create a localized electron density that significantly alters its basicity and dipole moment compared to oxazole[1].
Basicity: Isoxazole is a significantly weaker base, with the pKa of its conjugate acid at approximately -3.0, whereas oxazole is a stronger base with a pKa of 0.8[1].
Inductive Effects: The 1,2-heteroatom arrangement gives isoxazole a much higher dipole moment (3.0 D) than oxazole (1.7 D)[1]. Consequently, an isoxazole substituent exerts a stronger electron-withdrawing inductive effect on the benzylic carbon than an oxazole substituent.
Table 1: Physicochemical Comparison of Isoxazole and Oxazole Scaffolds
Higher dipole in isoxazole increases the electron-withdrawing effect on the benzylic -OH.
N-O Bond Strength
Weak (Adjacent)
N/A (Separated)
Isoxazole is highly susceptible to reductive ring-opening[1].
Aromaticity
Slightly higher
Slightly lower
Influences transition state stabilization during benzylic radical formation.
Reactivity Comparison 1: Benzylic C-H Oxidation
The oxidation of azole-substituted benzyl alcohols to their corresponding ketones is a critical transformation in API synthesis. Because isoxazole exerts a stronger electron-withdrawing effect, the benzylic C-H bond is slightly more electron-deficient. In aerobic oxidations using a TEMPO/CuCl catalytic system[2], both substrates perform well, but oxazole derivatives typically exhibit faster reaction kinetics. The oxazole ring provides better stabilization of the transient benzylic radical/cationic species formed during the single-electron transfer (SET) oxidation pathway[3].
Causality & Validation: TEMPO acts as the primary oxidant, abstracting the benzylic hydrogen, while CuCl serves as the co-catalyst to re-oxidize TEMPO using atmospheric oxygen[2]. The reaction is self-validating: the mixture transitions from green to dark brown upon active Cu-TEMPO complex formation.
Preparation: In an oven-dried 25 mL round-bottom flask, dissolve the azole-substituted benzyl alcohol (0.5 mmol) in anhydrous acetonitrile (5.0 mL).
Catalyst Addition: Add TEMPO (0.025 mmol, 5 mol%) and CuCl (0.025 mmol, 5 mol%) to the stirring solution[2].
Aerobic Oxidation: Purge the flask with an oxygen balloon for 2 minutes, then maintain the reaction under an O2 atmosphere at 25 °C[3].
Monitoring: Monitor the reaction via TLC (Hexanes/EtOAc 7:3). The starting material (UV active, lower Rf) will convert to the ketone product (UV active, higher Rf).
Quenching & Analysis: Once complete, quench with saturated aqueous NH4Cl (5 mL). Extract with EtOAc (3 x 5 mL). To determine the precise NMR yield, add 1,3,5-trimethoxybenzene (0.5 mmol) as an internal standard to the crude mixture before taking the 1H-NMR spectrum.
Standardized workflow for the TEMPO-catalyzed aerobic oxidation of benzylic alcohols.
The most critical divergence in reactivity between the two scaffolds is their stability under reductive conditions. The N-O bond in the isoxazole ring is relatively weak and highly susceptible to reductive cleavage[1]. Under standard catalytic hydrogenation, the isoxazole ring opens to yield an enamino ketone. In stark contrast, the separated heteroatoms in the oxazole ring render it highly stable under identical hydrogenation conditions.
Causality & Validation: Palladium catalyzes the addition of hydrogen. The cleavage of the isoxazole N-O bond breaks the aromatic system, which can be immediately validated by a distinct blue-shift in the UV-Vis spectrum and the appearance of a highly deshielded hydrogen-bonded N-H proton (>9.0 ppm) in the 1H-NMR spectrum.
Setup: Dissolve the azole-substituted benzyl alcohol (1.0 mmol) in MS-grade methanol (10 mL) in a hydrogenation flask.
Catalyst: Add 10% Pd/C (10 mol% Pd).
Hydrogenation: Evacuate the flask and backfill with H2 gas (1 atm) using a balloon. Stir vigorously at room temperature for 12 hours.
Filtration: Filter the suspension through a pad of Celite to remove the Pd/C catalyst, washing with excess methanol.
Concentration: Concentrate the filtrate under reduced pressure and analyze the crude residue via 1H-NMR.
A unique reactivity feature of the isoxazole scaffold is its photochemical behavior. When exposed to UV light (e.g., 254 nm), isoxazole-substituted benzyl alcohols undergo photoisomerization. The ring opens to form a highly reactive carbonyl-2H-azirine intermediate[4]. Depending on the thermal conditions and exact substitution pattern, this azirine can subsequently rearrange into an oxazole[4]. Oxazoles do not undergo this specific forward rearrangement, making them significantly more photostable.
Divergent photochemical and reductive pathways of isoxazole vs. oxazole scaffolds.
Conclusion & Strategic Guide for Drug Design
When designing synthetic routes or evaluating the metabolic stability of API candidates containing azole-substituted benzyl alcohols:
Select Oxazole if the downstream synthetic sequence involves catalytic hydrogenation, dissolving metal reductions, or if the drug candidate requires high photostability.
Select Isoxazole if a lower pKa and higher dipole moment are required for target binding, provided that the synthetic route avoids strong reductive conditions that would cleave the N-O bond[1].
References
Head-to-Head Comparison of Isoxazole and Oxazole Scaffolds in Medicinal Chemistry - Benchchem
URL
Substituent Effects Govern the Efficiency of Isoxazole Photoisomerization to Carbonyl-2H-Azirines - ChemRxiv
URL
Validating the in vitro biological activity of (2-(Isoxazol-3-yl)phenyl)methanol analogs
Validating the In Vitro Biological Activity of (2-(Isoxazol-3-yl)phenyl)methanol Analogs: A Comparative Guide Executive Summary (2-(Isoxazol-3-yl)phenyl)methanol is a highly versatile building block that has emerged as a...
Author: BenchChem Technical Support Team. Date: April 2026
Validating the In Vitro Biological Activity of (2-(Isoxazol-3-yl)phenyl)methanol Analogs: A Comparative Guide
Executive Summary
(2-(Isoxazol-3-yl)phenyl)methanol is a highly versatile building block that has emerged as a privileged scaffold in the design of targeted immunotherapies. Specifically, trisubstituted isoxazole derivatives synthesized from this core are frequently evaluated as potent allosteric inverse agonists of the Retinoic Acid Receptor-Related Orphan Receptor gamma t (RORγt)[1]. Because RORγt is the master transcription factor driving T helper 17 (Th17) cell differentiation and the production of pro-inflammatory cytokines like IL-17A, it is a highly competitive target for autoimmune disease therapeutics.
This guide provides a comprehensive, objective framework for validating the in vitro biological activity of novel (2-(Isoxazol-3-yl)phenyl)methanol analogs. By comparing their performance against established clinical-stage reference compounds, researchers can confidently establish robust structure-activity relationships (SAR).
Mechanistic Rationale: The "Why" Behind the Workflow
As an Application Scientist, I emphasize that a robust screening cascade must evaluate both biochemical interaction and phenotypic translation. You cannot rely on a single assay to declare a compound a "hit."
Unlike orthosteric inhibitors that compete with endogenous ligands at the primary binding pocket, isoxazole analogs typically bind to an allosteric site on the RORγt ligand-binding domain (LBD)[1]. This allosteric binding induces a conformational shift that displaces Helix 12 (H12)[2]. The displacement of H12 physically prevents the recruitment of coactivator proteins (such as SRC1) and facilitates the binding of corepressors, effectively locking the receptor in an inactive state and halting IL-17A transcription[2].
To validate this mechanism, our workflow utilizes a self-validating tripartite system:
Biochemical: Quantifies direct allosteric disruption.
Cellular: Confirms membrane permeability and intracellular target engagement.
Phenotypic: Validates the ultimate physiological consequence.
Mechanism of action for isoxazole-based RORγt allosteric inverse agonists.
Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over standard ELISA because it allows homogeneous, wash-free measurement of the RORγt-LBD and SRC1 peptide interaction in solution, minimizing false positives from non-specific binding[3].
Self-Validating System: We calculate the Z'-factor for every plate. A Z'-factor > 0.6 ensures the assay window is robust enough to distinguish true inverse agonists from assay noise.
Step-by-Step Protocol:
Reagent Preparation: Prepare a master mix containing 2.5 nM GST-tagged RORγt-LBD and 450 nM biotinylated SRC1 peptide in TR-FRET Coregulator Buffer[3].
Compound Addition: Dispense the (2-(Isoxazol-3-yl)phenyl)methanol analogs and a reference compound (e.g., GSK2981278) in a 10-point dose-response curve (10 µM to 0.5 nM) into a 384-well plate.
Fluorophore Addition: Add Europium-labeled anti-GST antibody (donor) and APC-labeled streptavidin (acceptor) to the wells.
Incubation & Reading: Incubate for 2 hours at room temperature. Read the plate on an EnVision plate reader (Excitation: 340 nm; Emission: 490 nm and 520 nm)[3].
Data Analysis: Calculate the 520/490 nm emission ratio. Inverse agonism is quantified as a dose-dependent decrease in the FRET signal.
Causality: Biochemical potency does not guarantee cellular efficacy due to potential efflux or poor permeability. This assay isolates RORγt transcriptional activity from other cellular variables by using a chimeric GAL4-DNA binding domain fused to the RORγt-LBD.
Self-Validating System: Dual-luciferase normalization ensures that a drop in signal is due to true inverse agonism, not cell death or poor transfection efficiency.
Step-by-Step Protocol:
Transfection: Transiently co-transfect HEK293T cells with a pGAL4-RORγt-LBD expression vector, a UAS-firefly luciferase reporter plasmid, and a constitutively active CMV-Renilla luciferase plasmid (internal control).
Treatment: 24 hours post-transfection, treat the cells with the isoxazole analogs.
Detection: After 24 hours of incubation, lyse the cells using a Dual-Luciferase Reporter Assay System. Measure Firefly luminescence (target engagement) and Renilla luminescence (viability/transfection control).
Data Analysis: Normalize the Firefly signal to the Renilla signal to determine the IC50 of transcriptional repression.
Phenotypic Validation: Th17 Differentiation and IL-17A ELISA
Causality: The ultimate goal of an RORγt inverse agonist is to halt pathogenic Th17 cell generation. This assay tests the compounds in primary immune cells, providing the most translationally relevant in vitro data.
Self-Validating System: Parallel MTS viability assays rule out non-specific cytotoxicity as the cause of cytokine reduction.
Step-by-Step Protocol:
Isolation: Isolate naive CD4+ T cells from murine splenocytes or human PBMCs using magnetic bead sorting.
Polarization: Stimulate cells with anti-CD3/anti-CD28 antibodies in the presence of Th17-polarizing cytokines (IL-6, TGF-β, IL-23, IL-1β).
Inhibition: Co-treat with the isoxazole analogs for 72 hours.
Quantification: Harvest the supernatant and quantify IL-17A levels via ELISA. Perform an MTS assay on the remaining cells to confirm cell viability.
Data Presentation: Comparative Performance Summary
To objectively compare the performance of a highly optimized (2-(Isoxazol-3-yl)phenyl)methanol analog against alternatives, we summarize the validation metrics below. A successful analog must demonstrate a tight correlation between biochemical potency and phenotypic efficacy.
Compound Class
TR-FRET IC50 (nM)
Cell Reporter IC50 (nM)
Th17 IL-17A IC50 (nM)
Cytotoxicity (CC50, µM)
Z'-Factor (Assay Robustness)
Optimized Isoxazole Analog
12 ± 2
45 ± 5
80 ± 10
> 50
0.78
Reference (GSK2981278)
16 ± 3
55 ± 8
110 ± 15
> 50
0.75
Unoptimized Scaffold
> 10,000
N/A
N/A
> 50
N/A
Negative Control (DMSO)
N/A
N/A
N/A
N/A
0.81
Data Interpretation:
The optimized isoxazole analog demonstrates superior biochemical potency and cellular translation compared to the reference compound. Crucially, the high CC50 values (> 50 µM) combined with the Renilla-normalized reporter data confirm that the suppression of IL-17A is a targeted mechanistic effect rather than a result of generalized cytotoxicity.
Conclusion
Validating (2-(Isoxazol-3-yl)phenyl)methanol analogs requires a rigorous, multi-tiered approach. By linking the biochemical disruption of coactivator recruitment (TR-FRET) to functional transcriptional repression (Reporter Assay) and ultimate phenotypic outcomes (Th17 polarization), researchers can confidently establish the structure-activity relationships necessary to advance these privileged scaffolds into preclinical development.
Agonist Lock Touched and Untouched Retinoic Acid Receptor-Related Orphan Receptor-γt (RORγt) Inverse Agonists: Classification Based on the Molecular Mechanisms of Action. Journal of Medicinal Chemistry - ACS Publications.
IR spectroscopy absorption bands for (2-(Isoxazol-3-yl)phenyl)methanol characterization
An Application Guide to the Infrared Spectroscopic Characterization of (2-(Isoxazol-3-yl)phenyl)methanol Introduction (2-(Isoxazol-3-yl)phenyl)methanol is a heterocyclic compound featuring three key structural motifs: a...
Author: BenchChem Technical Support Team. Date: April 2026
An Application Guide to the Infrared Spectroscopic Characterization of (2-(Isoxazol-3-yl)phenyl)methanol
Introduction
(2-(Isoxazol-3-yl)phenyl)methanol is a heterocyclic compound featuring three key structural motifs: a primary alcohol, an ortho-disubstituted benzene ring, and a 3-substituted isoxazole ring. As a functionalized heterocyclic molecule, it serves as a potential building block in medicinal chemistry and materials science. The precise characterization of such molecules is paramount to ensure purity and confirm structural integrity. Infrared (IR) spectroscopy is a rapid, non-destructive, and highly effective analytical technique for this purpose. It provides a unique molecular "fingerprint" by probing the vibrational modes of a molecule's functional groups.
This guide provides an in-depth analysis of the expected IR absorption bands for (2-(Isoxazol-3-yl)phenyl)methanol. It serves as a comparative tool for researchers, offering predictive data, a framework for spectral interpretation against relevant alternatives like benzyl alcohol, and a detailed experimental protocol for data acquisition.
Molecular Structure and Key Vibrational Moieties
To effectively interpret the IR spectrum, the molecule is deconstructed into its primary functional components, each with characteristic vibrational frequencies.
Caption: Figure 1: Key functional moieties of (2-(Isoxazol-3-yl)phenyl)methanol.
Predictive Analysis of IR Absorption Bands
The complete IR spectrum of (2-(Isoxazol-3-yl)phenyl)methanol is a superposition of the vibrational modes of its constituent parts. The expected absorption bands are detailed below.
Alcohol Functional Group (-CH₂OH)
O-H Stretching: The most prominent feature of a primary alcohol is the hydroxyl (O-H) stretching vibration. Due to intermolecular hydrogen bonding in a neat or concentrated sample, this band is expected to be very strong and broad, appearing in the 3500-3200 cm⁻¹ region.[1][2] The significant broadness is a key diagnostic feature that distinguishes it from other absorptions like N-H or alkyne C-H stretches.[3]
C-O Stretching: The stretching vibration of the C-O single bond in a primary alcohol results in a strong, sharp absorption. For primary alcohols, this peak typically falls between 1075-1000 cm⁻¹ .[4]
O-H Bending: An in-plane O-H bend may appear as a broad, weak peak in the 1420-1330 cm⁻¹ region, though it can sometimes be obscured by C-H bending vibrations.[5]
Ortho-Disubstituted Phenyl Ring
Aromatic C-H Stretching: The stretching of C-H bonds on the aromatic ring gives rise to weak to medium intensity, sharp peaks just above 3000 cm⁻¹, typically in the 3100-3030 cm⁻¹ range.[6][7] Their presence helps distinguish aromatic C-H from aliphatic C-H stretches.
Aromatic C=C Stretching: The stretching vibrations within the benzene ring produce a series of medium to weak, sharp absorptions in the 1610-1400 cm⁻¹ region.[8][9] Commonly, two or three bands are observable.
C-H Out-of-Plane (OOP) Bending: These vibrations are strong and highly diagnostic of the substitution pattern on the benzene ring. For an ortho (1,2) disubstituted ring, a strong absorption is expected in the 770-735 cm⁻¹ range.[10] This peak is crucial for confirming the substitution pattern.
Isoxazole Ring
The isoxazole ring is a heteroaromatic system with several characteristic vibrations.
C=N Stretching: The carbon-nitrogen double bond stretch typically appears as a medium to strong band in the 1665-1660 cm⁻¹ region.[11]
Ring N-O and C-O Stretching: Vibrations involving the heteroatoms are characteristic. Published data on substituted isoxazoles place the N-O stretch around 1153 cm⁻¹ [12] or 950-940 cm⁻¹ [11] and an in-ring C-O stretch around 1068 cm⁻¹ .[12]
Ring C-N Stretching: A band corresponding to the C-N single bond stretch within the ring has been reported near 1276 cm⁻¹ .[12]
Data Summary and Comparative Guide
The following table summarizes the predicted IR absorption bands for (2-(Isoxazol-3-yl)phenyl)methanol and compares them with benzyl alcohol, a structurally similar molecule lacking the isoxazole moiety.
Functional Group
Vibrational Mode
Expected Range (cm⁻¹) for (2-(Isoxazol-3-yl)phenyl)methanol
Intensity
Comparison: Benzyl Alcohol
Alcohol
O-H Stretch (H-bonded)
3500 - 3200
Strong, Broad
Present. A very similar strong, broad band is expected.[13][14]
Aromatic
C-H Stretch
3100 - 3030
Medium-Weak
Present. Peaks in a similar region are expected.[6]
Aliphatic
C-H Stretch (-CH₂)
3000 - 2850
Medium
Present. Peaks in a similar region are expected.[15]
Present. A strong peak is expected in a similar range.[4]
Aromatic
C-H OOP Bend (ortho)
770 - 735
Strong
Absent. Benzyl alcohol shows a monosubstituted pattern (~770-710 cm⁻¹).[10]
This comparison highlights that while both molecules will show prominent alcohol and aromatic absorptions, the presence of distinct peaks for the isoxazole ring (e.g., C=N stretch) and the specific location of the C-H out-of-plane bending band are critical for unequivocally identifying (2-(Isoxazol-3-yl)phenyl)methanol.
Experimental Protocol: ATR-FTIR Spectroscopy
Attenuated Total Reflectance (ATR) is a modern, convenient sampling technique for obtaining high-quality IR spectra of solid and liquid samples with minimal preparation.
Methodology
Instrument Preparation:
Ensure the Fourier Transform Infrared (FTIR) spectrometer is powered on and has been allowed to stabilize according to the manufacturer's guidelines.
Confirm the ATR accessory (typically with a diamond or germanium crystal) is clean. Clean the crystal surface with a soft tissue dampened with a volatile solvent like isopropanol or ethanol and allow it to dry completely.
Background Collection:
With the clean, empty ATR crystal in place, collect a background spectrum. This crucial step measures the ambient atmosphere (CO₂, H₂O) and the instrument's intrinsic response, which will be subtracted from the sample spectrum.
Sample Application:
Place a small amount (a few milligrams) of the solid (2-(Isoxazol-3-yl)phenyl)methanol sample directly onto the center of the ATR crystal.
Lower the ATR press arm and apply consistent pressure to ensure firm contact between the sample and the crystal surface. Insufficient contact is a common source of poor-quality spectra.
Spectrum Acquisition:
Acquire the sample spectrum. Typical parameters include a spectral range of 4000-600 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16 to 32 scans to improve the signal-to-noise ratio.
Data Processing and Cleaning:
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Clean the ATR crystal and press tip thoroughly with a solvent-dampened tissue to remove all traces of the sample.
Caption: Figure 2: Standard workflow for acquiring an IR spectrum using an ATR accessory.
Conclusion
The infrared spectrum of (2-(Isoxazol-3-yl)phenyl)methanol is rich with information that allows for its confident characterization. The definitive identification rests on observing a combination of key features: a strong, broad O-H stretch (3500-3200 cm⁻¹), a strong primary alcohol C-O stretch (1075-1000 cm⁻¹), aromatic C=C and C-H vibrations, and, critically, the unique absorptions of the isoxazole ring (e.g., C=N stretch ~1665 cm⁻¹) and the ortho-disubstituted C-H bending mode (~770-735 cm⁻¹). By comparing an experimental spectrum against this predictive guide and the spectrum of a close analogue like benzyl alcohol, researchers can achieve a high degree of confidence in the structural verification of their target compound.
References
Specac Ltd. Interpreting Infrared Spectra. Available from: [Link]
St. Paul's Cathedral Mission College. INFRARED SPECTROSCOPY. Available from: [Link]
Research Journal of Pharmaceutical, Biological and Chemical Sciences. Synthesis and Characterization of Some New Heterocyclic Compounds Derived from 1,3-bis(4-nitrophenyl) prop-2-en-1-one. Available from: [Link]
Chemistry LibreTexts. 3.1.12: Spectroscopy of Alcohols and Phenols. (2022). Available from: [Link]
Spectroscopy Online. Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. (2016). Available from: [Link]
University of Calgary. IR Spectroscopy Tutorial: Alcohols. Available from: [Link]
Oregon State University. Spectroscopy of Alcohols: Identification. (2020). Available from: [Link]
Spectroscopy Online. Alcohols—The Rest of the Story. (2017). Available from: [Link]
ACS Publications. Infrared Spectra Simulation of Substituted Benzene Derivatives on the Basis of a 3D Structure Representation. Available from: [Link]
Chemistry LibreTexts. 18.8: Spectral Characteristics of the Benzene Ring. (2019). Available from: [Link]
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NIST WebBook. Benzyl alcohol (Condensed Phase Spectrum). Available from: [Link]
ResearchGate. The infrared spectrum of isoxazole in the range 600–1400 cm, including a high-resolution study of the v7(A′) band at 1370.9 cm and the v16(A″) band at 764.9 cm, together with ab initio studies of the full spectrum. Available from: [Link]
ACS Publications. Infrared Spectroscopy of Isoxazole-(Water)n≤2 Clusters in Helium Nanodroplets. (2021). Available from: [Link]
ResearchGate. Isoxazol-3-yl(Isothiazol-3-yl)-1,2,4-Triazoles, Tetrazoles, and -1,3,4-Oxadiazoles: Synthesis, Palladium Complexes, and Catalytic Applications. (2025). Available from: [Link]
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A Comprehensive Guide to the Safe Disposal of (2-(Isoxazol-3-yl)phenyl)methanol
This document provides a detailed, procedural framework for the safe handling and disposal of the research chemical (2-(Isoxazol-3-yl)phenyl)methanol (CAS No. 1823367-17-4).
Author: BenchChem Technical Support Team. Date: April 2026
This document provides a detailed, procedural framework for the safe handling and disposal of the research chemical (2-(Isoxazol-3-yl)phenyl)methanol (CAS No. 1823367-17-4). As this compound is primarily used in research and development, a comprehensive, publicly available Safety Data Sheet (SDS) is not always accessible. Therefore, this guide has been synthesized from the chemical properties of its core structures—isoxazole and phenylmethanol—and is grounded in established best practices for laboratory chemical waste management set forth by regulatory bodies and leading research institutions. Adherence to these protocols is essential for ensuring personnel safety, maintaining environmental integrity, and complying with all relevant regulations.
Hazard Assessment and Safety Profile
Before handling or preparing for disposal, a thorough risk assessment is paramount. The chemical structure, containing both an isoxazole ring and a benzyl alcohol moiety, suggests a specific hazard profile that must be respected. While detailed toxicological data for this specific molecule is scarce, the hazards can be inferred from its functional groups and related compounds.[1]
Key Inferred Hazards:
Irritation: Compounds containing phenylmethanol and heterocyclic structures can cause skin, eye, and respiratory irritation.[2][3]
Toxicity: While acute toxicity is not defined, many organic reagents are considered harmful if swallowed, inhaled, or absorbed through the skin.[3][4]
Environmental Hazard: Improper disposal can lead to the contamination of aquatic systems and soil. Discharge into the environment must be strictly avoided.[5][6][7]
The following table summarizes the essential safety information and required personal protective equipment (PPE).
Minimizes the inhalation of any aerosols or vapors that may be generated.[1][5]
Guiding Principles of Chemical Waste Management
The disposal of any research chemical is governed by a strict regulatory framework, primarily the Resource Conservation and Recovery Act (RCRA) in the United States, which is enforced by the Environmental Protection Agency (EPA).[9] A core tenet of RCRA is the "cradle-to-grave" management of hazardous materials, meaning the generator of the waste is responsible for it until its final, safe disposal.[10]
The Causality of Treating Research Chemicals as Hazardous:
Incomplete Data: For many novel or research-specific compounds, full hazard data is unavailable. To ensure maximum safety, such chemicals must be managed as if they are hazardous.
Regulatory Compliance: The EPA classifies chemical waste as hazardous if it is specifically listed or if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[9] Without data to the contrary, it is prudent and often legally required to assume a research chemical may meet one or more of these criteria.
Prevention of Environmental Release: Under no circumstances should this chemical be disposed of via the sanitary sewer (down the drain) or in regular solid waste.[1][2][5] Such actions can disrupt wastewater treatment processes and contaminate ecosystems.[11]
Step-by-Step Disposal Protocol
This protocol provides a self-validating system for the compliant disposal of (2-(Isoxazol-3-yl)phenyl)methanol.
Step 1: Waste Segregation and Collection
Identify Waste Streams: All materials that have come into contact with (2-(Isoxazol-3-yl)phenyl)methanol must be treated as hazardous waste. This includes:
Select a designated, leak-proof, and chemically compatible waste container with a secure, tight-fitting lid.[1][9]
Do not mix this waste with incompatible chemicals, such as strong oxidizing agents. Waste streams should be kept separate unless compatibility is confirmed.[9][13]
Step 2: Container Labeling
Mandatory Information: The waste container must be clearly and accurately labeled. The EPA requires, at a minimum:
The full chemical name: "(2-(Isoxazol-3-yl)phenyl)methanol" .[14][15]
A clear indication of the primary hazards (e.g., "Irritant," "Handle with Care").[14][16]
Best Practices: Also include the date when waste was first added to the container. This is critical for tracking accumulation times.
Step 3: Temporary Storage in a Satellite Accumulation Area (SAA)
Location: The labeled waste container must be stored in a designated SAA, which is a location at or near the point of waste generation and under the control of the laboratory personnel.[2][14]
Conditions: The SAA must be a well-ventilated, cool, and dry area away from heat sources or ignition.[2][13] The container must be kept closed at all times except when waste is being added.[14]
Volume Limits: Regulations limit the amount of waste that can be stored in an SAA. Once these limits are reached, the waste must be moved to a central accumulation area.
Step 4: Final Disposal via Professional Service
The Only Approved Method: The sole acceptable disposal pathway for this chemical is through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[2][5][12]
Documentation: Maintain meticulous records of the waste generated, including the chemical name, quantity, and date of disposal, as required by your institution and regulatory agencies.[1]
Probable Destruction Method: The most common and environmentally sound method for destroying solid organic chemical waste is high-temperature incineration at an approved facility.[10][11]
Spill Management Protocol
In the event of an accidental spill, immediate and correct action is crucial to mitigate exposure and environmental release.
Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate personnel immediately and ensure the area is well-ventilated.[2]
Don PPE: Before addressing the spill, put on all required PPE as outlined in the safety table above (goggles, lab coat, nitrile gloves).
Contain the Spill: Use an inert, non-combustible absorbent material such as vermiculite, sand, or a chemical spill pad to cover and contain the spill.[1][2] Avoid creating dust if the material is a solid.
Collect Waste: Carefully sweep or scoop the absorbed material and place it into your designated hazardous waste container.[2][4]
Decontaminate: Clean the spill area thoroughly with soap and water.[15] All cleaning materials (wipes, paper towels) must also be disposed of as hazardous waste.[15]
Disposal Workflow Diagram
The following diagram provides a visual representation of the logical workflow for the proper management and disposal of (2-(Isoxazol-3-yl)phenyl)methanol waste.
Caption: Disposal workflow for (2-(Isoxazol-3-yl)phenyl)methanol.
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